4-Amino-6-bromoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromoquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXZGQRYAJYZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373346 | |
| Record name | 4-Amino-6-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65340-73-0 | |
| Record name | 4-Amino-6-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromoquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-6-bromoquinoline: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-6-bromoquinoline is a halogenated quinoline derivative that serves as a pivotal building block in medicinal chemistry and pharmaceutical research. Its structural framework is integral to the development of a variety of therapeutic agents, most notably in the realms of antimalarial and anticancer drug discovery. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and established experimental protocols for its synthesis and purification. Furthermore, this document explores its biological activities and the signaling pathways implicated in the therapeutic effects of the broader 4-aminoquinoline class of compounds.
Core Chemical Properties
This compound is a solid at room temperature and requires storage at low temperatures (0-8°C) to maintain its stability.[1][2] Its fundamental chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrN₂ | [1][2] |
| Molecular Weight | 223.07 g/mol | [1][2] |
| CAS Number | 65340-73-0 | [1][2] |
| Appearance | Solid | [2] |
| Storage Conditions | 0-8°C | [1] |
Further quantitative data, such as a definitive melting point, boiling point, and specific solubility metrics, are not consistently reported in publicly available literature and would require experimental determination.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, based on the known spectral characteristics of analogous compounds such as 6-bromoquinoline and other 4-aminoquinoline derivatives, the expected spectral data can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not available, a generalized protocol for acquiring such data is presented in the experimental section.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to N-H stretching of the amino group, C=C and C=N stretching of the quinoline ring, and C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.
Experimental Protocols
Synthesis of this compound
Materials:
-
6-bromo-4-chloroquinoline
-
Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)
-
Suitable solvent (e.g., ethanol, dioxane)
-
Sealed reaction vessel
Procedure:
-
In a sealed reaction vessel, dissolve 6-bromo-4-chloroquinoline in a suitable solvent such as ethanol.
-
Add a concentrated solution of an ammonia source.
-
Heat the sealed vessel to a temperature typically ranging from 100 to 150°C.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then subjected to a standard aqueous work-up, which may include extraction with an organic solvent and washing with brine.
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude this compound.
Purification of this compound
The crude product from the synthesis can be purified using standard laboratory techniques to achieve high purity.
Methodology: Column Chromatography
-
Adsorbent: Silica gel is a commonly used stationary phase.
-
Eluent: A solvent system with appropriate polarity is chosen to effectively separate the desired product from impurities. A gradient of ethyl acetate and hexane is often effective for compounds of this nature.
-
Procedure:
-
The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and loaded onto a pre-packed silica gel column.
-
The eluent is passed through the column, and fractions are collected.
-
The fractions are analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified solid.
-
Biological Activity and Signaling Pathways
This compound is primarily recognized for its role as a key intermediate in the synthesis of bioactive molecules.[1] The 4-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, with prominent applications in the development of antimalarial and anticancer agents.[1]
Antimalarial Activity
The 4-aminoquinoline class of compounds, which includes the well-known drug chloroquine, has been a cornerstone of antimalarial therapy for decades. The primary mechanism of action of these compounds involves their accumulation in the acidic digestive vacuole of the malaria parasite, Plasmodium falciparum.[3] Inside the vacuole, the parasite digests host hemoglobin, releasing toxic free heme. 4-aminoquinolines are thought to interfere with the parasite's detoxification process by inhibiting the polymerization of heme into hemozoin, leading to the accumulation of toxic heme and subsequent parasite death.[3][4]
Anticancer Activity
Recent research has highlighted the potential of 4-aminoquinoline derivatives as anticancer agents. These compounds have been shown to sensitize tumor cells to killing by inhibitors of the PI3K-Akt signaling pathway.[5] The PI3K-Akt pathway is a critical regulator of cell proliferation and survival and is often dysregulated in various human cancers.[5] By inhibiting this pathway, certain 4-aminoquinoline derivatives can induce cancer-specific cell death.[5][6] Furthermore, some novel 4-aminoquinoline analogs have been developed to target the HIF-1α signaling pathway, which is crucial for tumor adaptation to hypoxic conditions.[7][8] Inhibition of HIF-1α can suppress tumor growth and angiogenesis.[8]
The logical relationship for the anticancer activity of 4-aminoquinoline derivatives can be visualized as follows:
Caption: Potential anticancer mechanisms of 4-aminoquinoline derivatives.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of a 4-aminoquinoline derivative like this compound can be represented by the following diagram:
Caption: General workflow for synthesis and purification.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery, particularly for developing new antimalarial and anticancer therapies. While detailed experimental data for this specific compound is somewhat limited in the public domain, the established chemistry and biological activity of the 4-aminoquinoline class provide a strong foundation for its further investigation and application. The protocols and information presented in this guide are intended to support researchers and scientists in their efforts to utilize this compound in the design and synthesis of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound AldrichCPR 65340-73-0 [sigmaaldrich.com]
- 3. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Amino-6-bromoquinoline: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-6-bromoquinoline, a key building block in medicinal chemistry. This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and illustrates its central role in the development of novel therapeutic agents.
Core Physicochemical Properties
This compound is a halogenated quinoline derivative with the molecular formula C₉H₇BrN₂.[1] Its structure incorporates a quinoline core, which is a prevalent scaffold in numerous biologically active compounds. The presence of an amino group at the 4-position and a bromine atom at the 6-position provides versatile handles for synthetic modification, making it a valuable intermediate in the synthesis of potential antimalarial and anticancer agents.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | [1] |
| CAS Number | 65340-73-0 | [1] |
| Appearance | Solid | |
| Synonyms | 6-Bromoquinolin-4-ylamine | [1] |
Synthetic and Analytical Protocols
The synthesis and analysis of this compound are critical steps in its application for drug discovery. Below are detailed experimental protocols for its preparation and characterization.
Experimental Protocol: Synthesis of this compound
A common and effective method for the synthesis of 4-aminoquinoline derivatives is through nucleophilic aromatic substitution (SNA r) of a 4-chloroquinoline precursor. The following protocol is adapted from established procedures for the synthesis of similar 4-aminoquinoline compounds.
Reaction: Nucleophilic Aromatic Substitution
-
Starting Material: 6-Bromo-4-chloroquinoline
-
Reagent: Ammonia source (e.g., aqueous ammonia, ammonium chloride/ammonia gas)
-
Solvent: A polar, high-boiling point solvent such as phenol or N-methyl-2-pyrrolidone (NMP).
-
Temperature: Elevated temperatures, typically in the range of 120-180 °C, are required to facilitate the substitution reaction.
-
Procedure:
-
In a sealed reaction vessel, dissolve 6-bromo-4-chloroquinoline in the chosen solvent.
-
Add an excess of the ammonia source to the reaction mixture.
-
Heat the mixture to the specified temperature and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using phenol as a solvent, dilute the mixture with a suitable organic solvent like dichloromethane and wash with an aqueous sodium hydroxide solution to remove the phenol.
-
The crude product can then be purified by recrystallization or column chromatography to yield this compound.
-
Analytical Protocols
Ensuring the purity and identity of synthesized this compound is paramount. High-performance liquid chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: Monitoring at a wavelength where the quinoline ring exhibits strong absorbance, typically around 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent and filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the amino group is often necessary to improve volatility and thermal stability.
-
Derivatization: The amino group can be derivatized using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent like pentafluoropropionic anhydride.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the derivatized compound.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range appropriate for the expected molecular ion and fragmentation pattern.
Role in Drug Discovery
This compound serves as a critical starting material for the synthesis of a wide array of bioactive molecules. Its utility lies in the ability to functionalize both the amino group and the bromine atom, allowing for the creation of diverse chemical libraries for screening.
References
Technical Guide on the Physicochemical Properties of 4-Amino-6-bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
4-Amino-6-bromoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a key building block in the synthesis of various bioactive molecules, including potential antimalarial and anticancer agents.[1] An understanding of its fundamental physicochemical properties, such as melting point and solubility, is critical for its application in drug discovery, synthesis, purification, and formulation development.
This technical guide provides a summary of the available information on the melting point and solubility of this compound. While specific experimental data for this compound is not extensively reported in publicly available literature, this guide furnishes detailed, standardized experimental protocols for the determination of these crucial parameters.
Physicochemical Properties of this compound
A summary of the key physicochemical identifiers for this compound is presented in Table 1.
Table 1: Physicochemical Identifiers for this compound
| Property | Value | Reference(s) |
| CAS Number | 65340-73-0 | [1] |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | [1] |
| Appearance | Solid | |
| Synonyms | 6-Bromoquinolin-4-ylamine | [1] |
Melting Point
Table 2: Melting Points of Related Quinoline Compounds
| Compound | Melting Point (°C) |
| 6-Aminoquinoline | 115-119 |
| 4-Bromo-6-fluoroquinoline | 77 - 78 |
| 6-Bromo-4-methylquinoline | 92.5 - 101.5 |
| 6-Bromoquinolin-4-ol | 283 |
Experimental Protocol: Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using the capillary tube method with a standard melting point apparatus.[3]
Materials and Equipment:
-
This compound sample (dry and finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.[4]
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample until a small amount of the compound is forced into the tube.[4]
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.[4]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating: Begin heating the apparatus. If the approximate melting point is unknown, a rapid heating rate can be used to determine a preliminary, approximate value.[4] For an accurate measurement, heat at a medium rate to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[4]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4]
-
Repeat: For accuracy, allow the apparatus to cool and repeat the determination with a fresh sample in a new capillary tube.[2]
Caption: Workflow for Melting Point Determination.
Solubility
Solubility can be determined through kinetic or thermodynamic methods.[8] Kinetic solubility assays are high-throughput and measure the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[8][9] Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is often determined using the shake-flask method.[6][7]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the well-established shake-flask method.[6]
Materials and Equipment:
-
This compound
-
A selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard solutions
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The solid should be in excess to ensure a saturated solution is formed.[6]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let undissolved solids settle. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.[10]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.[10]
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[10]
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.
-
-
Reporting: The determined concentration represents the thermodynamic solubility of this compound in that specific solvent at the tested temperature.
Caption: Workflow for Thermodynamic Solubility Assay.
Conclusion
While specific, publicly available quantitative data for the melting point and solubility of this compound is limited, this guide provides robust, standardized experimental protocols for their determination. Accurate measurement of these fundamental physicochemical properties is essential for researchers and drug development professionals to effectively utilize this important chemical intermediate in synthesis, purification, formulation, and further research endeavors. The provided methodologies offer a clear framework for generating the high-quality, reproducible data necessary for advancing scientific discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. davjalandhar.com [davjalandhar.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Test | AxisPharm [axispharm.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. rheolution.com [rheolution.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Synthesis of 4-Amino-6-bromoquinoline from 4-bromoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and well-documented multi-step synthesis of 4-amino-6-bromoquinoline, a key intermediate in medicinal chemistry, starting from the readily available precursor, 4-bromoaniline. The presented pathway is a common and effective strategy for the preparation of 4-aminoquinoline derivatives.
Introduction
This compound is a crucial building block in the synthesis of a variety of bioactive molecules, including potential antimalarial and anticancer agents. Its synthesis from 4-bromoaniline is a multi-step process that involves the construction of the quinoline core, followed by functional group manipulations to introduce the desired amino group at the 4-position. The most prevalent and reliable method proceeds through a Gould-Jacobs type reaction, followed by chlorination and subsequent amination.
Overall Synthetic Pathway
The synthesis of this compound from 4-bromoaniline is typically achieved in a four-step sequence:
-
Condensation: Reaction of 4-bromoaniline with a malonic acid derivative, such as diethyl ethoxymethylenemalonate or a combination of Meldrum's acid and an orthoformate, to form an enamine intermediate.
-
Cyclization: Thermal cyclization of the enamine intermediate in a high-boiling solvent to yield 6-bromo-4-hydroxyquinoline.
-
Chlorination: Conversion of the 4-hydroxyl group to a more reactive 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amino group to afford the final product, this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This step
Spectroscopic Profile of 4-Amino-6-bromoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4-Amino-6-bromoquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical research. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a comprehensive analysis based on predicted data, supplemented with experimental data from structurally analogous compounds. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₉H₇BrN₂. The spectroscopic data presented below serves as a predictive guide for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a typical deuterated solvent like DMSO-d₆ are summarized below. These predictions are based on established chemical shift principles and data from analogous compounds such as 4-aminoquinoline and bromoanilines.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.4 | d | 1H | H-2 |
| ~8.0-8.2 | d | 1H | H-5 |
| ~7.7-7.9 | dd | 1H | H-7 |
| ~7.5-7.7 | d | 1H | H-8 |
| ~6.4-6.6 | d | 1H | H-3 |
| ~6.0-6.5 | br s | 2H | NH₂ |
d: doublet, dd: doublet of doublets, br s: broad singlet
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~152-154 | C-4 |
| ~149-151 | C-8a |
| ~148-150 | C-2 |
| ~135-137 | C-7 |
| ~125-127 | C-5 |
| ~122-124 | C-4a |
| ~118-120 | C-6 |
| ~115-117 | C-8 |
| ~100-102 | C-3 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below, based on the typical vibrational frequencies of aromatic amines, quinolines, and organobromine compounds.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1620-1580 | Strong | C=C and C=N stretching (quinoline ring) |
| 1500-1400 | Medium-Strong | Aromatic ring skeletal vibrations |
| 1350-1250 | Medium | C-N stretching |
| 1100-1000 | Medium | C-H in-plane bending |
| 850-750 | Strong | C-H out-of-plane bending |
| 700-500 | Medium-Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| [M]+• | Molecular ion |
| [M+2]+• | Isotopic peak due to ⁸¹Br |
| Fragments | Loss of Br, NH₂, HCN |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use a standard one-pulse sequence.
-
Set the spectral width to approximately 12-15 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 200-220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
Since this compound is a solid, the following methods are suitable for IR analysis:
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
Acquire the spectrum using an FT-IR spectrometer.
-
-
KBr Pellet Method:
-
Grind a small amount of the sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the spectrum of the KBr pellet.
-
Mass Spectrometry
-
Sample Introduction:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or after separation using liquid chromatography (LC-MS).
-
-
Ionization:
-
Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
-
Mass Analysis:
-
Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Acquire the mass spectrum, ensuring to observe the isotopic pattern of the molecular ion.
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Spectroscopic analysis workflow.
4-Amino-6-bromoquinoline: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
An In-depth Technical Guide on the Core Synthetic Building Block: 4-Amino-6-bromoquinoline
For researchers, scientists, and professionals in drug development, this compound stands out as a pivotal heterocyclic building block. Its unique substitution pattern, featuring a nucleophilic amino group at the 4-position and a versatile bromine atom at the 6-position, offers a rich platform for the synthesis of a diverse array of complex molecules with significant biological activities. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols, quantitative data, and visual diagrams to facilitate its use in the laboratory.
Physicochemical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value | Reference |
| CAS Number | 65340-73-0 | |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C9H7BrN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |
| SMILES | Nc1ccnc2ccc(Br)cc12 |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-bromoaniline. A common strategy involves the construction of the 6-bromoquinoline core via a Skraup reaction, followed by functional group manipulations to introduce the 4-amino group.
Caption: Synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromoquinoline via Skraup Reaction [1]
This procedure details the synthesis of the 6-bromoquinoline core from 4-bromoaniline.
-
Reactants: 4-bromoaniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic acid).
-
Procedure:
-
Carefully add concentrated sulfuric acid to a mixture of 4-bromoaniline and the oxidizing agent in a reaction flask equipped with a reflux condenser and a mechanical stirrer.
-
Heat the mixture with stirring to 140-145°C.
-
Slowly add glycerol to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue heating the mixture under reflux for several hours.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide) to a pH of 5-6.
-
Extract the product with an organic solvent such as toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-bromoquinoline.
-
Purify the crude product by distillation or chromatography.
-
Step 2: Synthesis of 6-Bromo-4-chloroquinoline [2]
This step activates the 4-position for subsequent amination.
-
Reactants: 6-Bromoquinolin-4-ol, phosphorus oxychloride (POCl₃), and a catalytic amount of dimethylformamide (DMF).
-
Procedure:
-
To 6-bromoquinolin-4-ol, add phosphorus oxychloride dropwise, followed by a few drops of DMF.
-
Stir the mixture at room temperature for a short period and then heat to reflux (approximately 110°C) for 3 hours.
-
After cooling, remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully add the remaining oily residue to ice water with stirring.
-
Adjust the pH of the solution to 5-6 with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate to yield 6-bromo-4-chloroquinoline.
-
Step 3: Synthesis of this compound
This final step involves a nucleophilic aromatic substitution to introduce the amino group.
-
Reactants: 6-Bromo-4-chloroquinoline, a source of ammonia (e.g., aqueous ammonia, ammonia in ethanol).
-
Procedure:
-
In a sealed pressure vessel, dissolve 6-bromo-4-chloroquinoline in a suitable solvent like ethanol.
-
Add a concentrated solution of ammonia.
-
Heat the sealed vessel to a temperature between 100-150°C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by chromatography.
-
Key Reactions of this compound
The dual functionality of this compound makes it a versatile substrate for a variety of chemical transformations. The amino group can act as a nucleophile or be modified, while the bromo group is amenable to cross-coupling reactions.
Caption: Key reactions of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents.[3][4] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3]
General Protocol for Suzuki-Miyaura Coupling:
-
Reactants: this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., dioxane, toluene, DMF).
-
Procedure:
-
To a degassed mixture of the solvent, base, and palladium catalyst, add this compound and the boronic acid derivative.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
-
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the quinoline ring system can facilitate nucleophilic aromatic substitution at the 4-position, though this is generally more challenging than substitution on a halo-quinoline. The amino group itself can also act as a nucleophile in reactions with electrophiles.
Applications in Medicinal Chemistry
This compound is a valuable scaffold in drug discovery, serving as a key intermediate in the synthesis of compounds with a wide range of biological activities.[5] Its derivatives have shown promise as:
-
Antimalarial agents: The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs.[5]
-
Anticancer agents: Modifications of the this compound structure have led to the development of potent anticancer compounds.[5]
-
Antimicrobial agents: The scaffold has been utilized to create new antibacterial and antifungal treatments.[5]
-
Fluorescent probes: The quinoline ring system's inherent fluorescence can be harnessed to develop probes for biological imaging.[5]
Spectroscopic Data
Accurate spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.4 | d | ~5.0 |
| H-3 | ~6.6 | d | ~5.0 |
| H-5 | ~7.8 | d | ~2.0 |
| H-7 | ~7.6 | dd | ~9.0, 2.0 |
| H-8 | ~7.9 | d | ~9.0 |
| -NH₂ | ~5.5 | br s | - |
Note: Predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~100 |
| C-4 | ~152 |
| C-4a | ~149 |
| C-5 | ~123 |
| C-6 | ~118 |
| C-7 | ~133 |
| C-8 | ~129 |
| C-8a | ~122 |
Note: Predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| 3400-3200 | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Aromatic C-H stretching |
| 1650-1580 | N-H bending |
| 1620-1450 | Aromatic C=C and C=N stretching |
| ~1340 | C-N stretching |
| Below 1000 | C-Br stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
-
Expected M⁺ peaks: m/z 222 and 224.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and causes serious eye irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
This technical guide provides a solid foundation for the utilization of this compound as a strategic building block in organic synthesis and medicinal chemistry. The detailed protocols and compiled data aim to empower researchers to explore the full potential of this versatile molecule in the development of novel and impactful chemical entities.
References
The 4-Amino-6-bromoquinoline Scaffold: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-6-bromoquinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the demonstrated anticancer, antimicrobial, and antimalarial properties of compounds derived from this scaffold. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways implicated in its mechanism of action.
Quantitative Biological Activity Data
While specific quantitative data for the parent this compound scaffold is limited in publicly available literature, numerous derivatives have been synthesized and evaluated for their therapeutic potential. The following tables summarize the biological activities of these derivatives.
Table 1: Anticancer Activity of 4-Aminoquinoline Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| 4-aminoquinoline derivative | MDA-MB468 | Cytotoxicity | 7.35 - 8.73 | [1] |
| 4-aminoquinoline derivative | MCF-7 | Cytotoxicity | 8.22 | [1] |
| 6-Bromo-5-nitroquinoline | HT29 | Antiproliferative | Lower than 5-FU | [2] |
| 6,8-diphenylquinoline | C6, HeLa, HT29 | Antiproliferative | Potent Activity | [2] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 | Cytotoxicity | More potent than chloroquine | [1] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Cytotoxicity | More potent than chloroquine | [1] |
Table 2: Antimicrobial Activity of Quinolone Derivatives
| Compound/Derivative | Organism | Assay Type | MIC (µg/mL) | Reference |
| 6-amino-4-methyl-1H-quinoline-2-one deriv. | Gram-positive bacteria | Broth Microdilution | 3.12 - 50 | [3] |
| 6-amino-4-methyl-1H-quinoline-2-one deriv. | Gram-negative bacteria | Broth Microdilution | 3.12 - 50 | [3] |
| N-methylbenzoindolo[3,2-b]-quinoline | S. aureus | Broth Microdilution | 2 | [3] |
| N-methylbenzoindolo[3,2-b]-quinoline | E. coli | Broth Microdilution | 4 | [3] |
Note: MIC values for this compound derivatives were not explicitly found in the search results. The table presents data for related quinoline derivatives to provide context for the antimicrobial potential of this class of compounds.
Table 3: Antimalarial Activity of 4-Aminoquinoline Derivatives
| Compound/Derivative | Plasmodium falciparum Strain | Assay Type | IC50 (nM) | Reference |
| Bisquinoline derivative | D10 (CQS) | Growth Inhibition | Potent Activity | [4] |
| Bisquinoline derivative | K1 (CQR) | Growth Inhibition | Potent Activity | [4] |
| 7-chloro-4-[4-(7-chloro-4-quinolyl)-7-ferrocenylmethyl-1,4,7-triazacyclononan-1-yl]quinoline | Dd2 (CQR) | Antiplasmodial | Potent Activity | [4] |
| Cyclen 4-aminoquinoline analog | D6 (CQS) | Growth Inhibition | 7.5 | [5] |
| Cyclen 4-aminoquinoline analog | W2 (CQR) | Growth Inhibition | 19.2 | [5] |
CQS: Chloroquine-Sensitive, CQR: Chloroquine-Resistant
Key Signaling Pathways
Derivatives of the 4-aminoquinoline scaffold have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets identified include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 4-aminoquinoline derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8]
Materials:
-
96-well flat-bottom sterile culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (4-aminoquinoline derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for exponential growth during the assay period (typically 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using a non-linear regression curve fit.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. The following is a generalized protocol adaptable for EGFR, VEGFR-2, and PI3K, often utilizing luminescence-based detection of ADP production (e.g., ADP-Glo™).[10][11][12][13][14][15][16][17][18][19][20]
Materials:
-
Recombinant human kinase (EGFR, VEGFR-2, or PI3K)
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for tyrosine kinases)
-
ATP
-
Kinase assay buffer
-
Test compound (4-aminoquinoline derivative)
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
96-well or 384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
Reaction Setup: In a multi-well plate, add the kinase buffer, the specific kinase enzyme, and the test compound at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Signal Detection: Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection kit. For ADP-Glo™, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22][23][24][25]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (4-aminoquinoline derivative)
-
Standardized microbial inoculum
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism according to established guidelines (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This technical guide provides a foundational understanding of the biological activities associated with the this compound scaffold. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on this promising chemical entity. Further investigation into the structure-activity relationships of a broader range of derivatives is warranted to fully elucidate the therapeutic potential of this scaffold.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. dovepress.com [dovepress.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. promega.com [promega.com]
- 20. promega.es [promega.es]
- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. scribd.com [scribd.com]
- 25. rr-asia.woah.org [rr-asia.woah.org]
The Renaissance of a Classic Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Aminoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline core is a cornerstone in the history of medicinal chemistry, most notably for its profound impact on the treatment of malaria. This technical guide provides a comprehensive overview of the discovery, history, and development of 4-aminoquinoline derivatives. It delves into their mechanism of action, structure-activity relationships, and the evolution of synthetic strategies to combat drug resistance. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Historical Development: From Bark to Bench
The journey of 4-aminoquinolines began with the discovery of quinine, an alkaloid isolated from the bark of the Cinchona tree, which was the first effective treatment for malaria.[1] The logistical challenges of sourcing quinine during World War II spurred intensive research into synthetic antimalarials.[2] This led to the synthesis of chloroquine (CQ) in 1934, a 4-aminoquinoline derivative that proved to be highly effective, well-tolerated, and inexpensive.[1][3] For decades, chloroquine was the frontline treatment for malaria.[4] However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum necessitated the development of new analogs.[3] Hydroxychloroquine, a hydroxylated version of chloroquine, was developed in the 1940s and approved for medical use in 1955, offering a less toxic alternative.[5][6] Amodiaquine (AQ) also emerged as a critical derivative, demonstrating efficacy against some chloroquine-resistant strains.[4][7] The relentless challenge of drug resistance continues to drive the exploration of novel 4-aminoquinoline derivatives with improved activity against resistant parasites.[2][8]
Mechanism of Action and Resistance
The primary mode of action of 4-aminoquinoline antimalarials targets the parasite's unique hemoglobin digestion pathway within the acidic digestive vacuole.[7][9] The parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[10] To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[7] 4-Aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole.[11] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[12]
dot
Caption: Mechanism of action of 4-aminoquinolines.
The primary mechanism of resistance to chloroquine involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[13] These mutations are thought to enable the transporter to efflux the protonated drug from the vacuole, reducing its concentration at the site of action.[11]
Structure-Activity Relationships (SAR)
The antimalarial activity of 4-aminoquinolines is intrinsically linked to their chemical structure. Key SAR findings include:
-
The 7-Chloro Group: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for activity.[14]
-
The 4-Amino Linker: The amino group at the 4-position is essential for linking the quinoline core to the side chain.[14]
-
The Aliphatic Side Chain: A flexible diaminoalkane side chain is critical for activity. The length and branching of this chain can influence efficacy and the ability to overcome resistance.[10]
-
The Terminal Amine: The basicity of the terminal amine is vital for the accumulation of the drug in the acidic digestive vacuole.[10]
dot
Caption: Key structure-activity relationships of 4-aminoquinolines.
Quantitative Data on Antimalarial Activity
The following tables summarize the in vitro activity of selected 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
Table 1: In Vitro Activity of Chloroquine and Amodiaquine
| Compound | Strain | IC₅₀ (nM) | Reference |
| Chloroquine | HB3 (CQS) | 9.8 | [7] |
| K1 (CQR) | 331 | [7] | |
| Amodiaquine | HB3 (CQS) | 18.2 | [7] |
| K1 (CQR) | 42.1 | [7] |
Table 2: In Vitro Activity of Novel 4-Aminoquinoline Derivatives
| Compound | Strain | IC₅₀ (nM) | Reference |
| LDT-611 | 3D7 (CQS) | 760 | [15] |
| W2 (CQR) | 820 | [15] | |
| TDR 58845 | 3D7 (CQS) | <12 | [16] |
| TDR 58846 | 3D7 (CQS) | <12 | [16] |
Experimental Protocols
General Synthesis of 4-Aminoquinoline Derivatives
The synthesis of 4-aminoquinoline derivatives typically involves the nucleophilic substitution of a 4-chloroquinoline with a suitable amine.
dot
Caption: General synthetic workflow for 4-aminoquinolines.
Representative Protocol for the Synthesis of Amodiaquine Dihydrochloride Dihydrate: [17]
-
Mannich Reaction: 4-Acetamidophenol is reacted with diethylamine and paraformaldehyde to yield 4-acetamido-2-(diethylaminomethyl)phenol.
-
Hydrolysis and Substitution: The resulting Mannich base is hydrolyzed with hydrochloric acid, followed by in situ substitution with 4,7-dichloroquinoline.
-
Work-up and Purification: The crude amodiaquine is collected by filtration, washed, and then purified.
-
Rehydration: The purified product is rehydrated to obtain amodiaquine dihydrochloride dihydrate.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay measures the proliferation of the parasite by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[9][18]
-
Plate Preparation: A 96-well plate is pre-dosed with serial dilutions of the test compounds.
-
Parasite Culture: Synchronized ring-stage P. falciparum cultures are added to the wells.
-
Incubation: The plate is incubated for 72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well, and the plate is incubated in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Hemozoin Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[19][20]
-
Reaction Mixture: A solution of hematin in a suitable buffer (e.g., acetate buffer, pH 4.8) is prepared.
-
Compound Addition: The test compound is added to the hematin solution.
-
Initiation of Polymerization: Polymerization is initiated, for example, by the addition of a detergent like Tween 20.[20]
-
Incubation: The mixture is incubated to allow for β-hematin formation.
-
Quantification: The amount of remaining monomeric heme is quantified spectrophotometrically.
In Vivo Efficacy Testing (4-Day Suppressive Test in Mice)
This standard assay evaluates the in vivo antimalarial activity of a compound in a murine model.[21]
-
Infection: Mice are infected with a rodent malaria parasite, such as Plasmodium berghei.
-
Treatment: The test compound is administered to the mice for four consecutive days, starting a few hours after infection.
-
Parasitemia Monitoring: Blood smears are taken daily to monitor the level of parasitemia.
-
Data Analysis: The efficacy of the compound is determined by comparing the parasitemia in the treated group to that in an untreated control group. The ED₅₀ (effective dose to suppress parasitemia by 50%) can be calculated.
Experimental Workflow for Antimalarial Drug Screening
dot
Caption: A typical workflow for antimalarial drug screening.
Future Directions
The development of new 4-aminoquinoline derivatives remains a crucial area of research in the fight against malaria. Current efforts are focused on:
-
Overcoming Resistance: Designing novel analogs that can evade existing resistance mechanisms.
-
Hybrid Molecules: Creating hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores to achieve multi-target activity.[22]
-
Improving Safety Profiles: Modifying the structure to reduce the toxicity associated with some 4-aminoquinolines.
-
Activity Against Other Parasite Stages: Exploring the activity of 4-aminoquinolines against other stages of the parasite life cycle, such as gametocytes, to block transmission.[15]
Conclusion
The 4-aminoquinoline scaffold has a rich history and continues to be a valuable platform for the development of new antimalarial agents. A deep understanding of its history, mechanism of action, and structure-activity relationships is essential for the rational design of the next generation of these life-saving drugs. This guide provides a foundational resource for researchers dedicated to this critical endeavor.
References
- 1. The assessment of antimalarial drug efficacy in vivo. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 2. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 8. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
- 10. Overcoming Drug Resistance to Heme-Targeted Antimalarials by Systematic Side Chain Variation of 7-Chloro-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. journal.uii.ac.id [journal.uii.ac.id]
- 20. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmv.org [mmv.org]
- 22. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Potential Mechanism of Action of 4-Amino-6-bromoquinoline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct, in-depth mechanism of action studies specifically for 4-Amino-6-bromoquinoline are not extensively available in public literature. This guide synthesizes information from structurally related compounds and the broader 4-aminoquinoline chemical class to hypothesize potential mechanisms, targets, and biological activities. The experimental protocols and data presented are based on studies of these analogous compounds and represent the methodologies that would be employed to investigate this compound.
Introduction
This compound is a heterocyclic aromatic compound belonging to the quinoline family. Structurally, it features a quinoline core with an amine group at the 4-position and a bromine atom at the 6-position. This compound is recognized in medicinal chemistry primarily as a versatile synthetic intermediate or building block for the development of more complex bioactive molecules, including potential antimalarial and anticancer agents.[1] The 4-aminoquinoline scaffold itself is considered a "privileged structure" in drug discovery, as it is a core component in numerous compounds with a wide range of biological activities, including kinase inhibition, and antimicrobial and anticancer properties.[2][3] Given the established biological importance of this scaffold, this compound holds significant potential as a lead compound for further investigation.
Hypothesized Mechanisms of Action
Based on the activities of structurally analogous compounds, the primary mechanisms of action for this compound are likely centered on kinase inhibition and the disruption of cancer cell proliferation.
Kinase Inhibition
The 4-aminoquinoline scaffold is a well-established hinge-binding motif for a variety of protein kinases.[2] Kinases are critical nodes in cellular signaling pathways that regulate cell growth, proliferation, survival, and differentiation. The strategic placement of functional groups on the quinoline ring can confer potency and selectivity against specific kinases. Analogs of this compound have shown inhibitory activity against key kinases implicated in cancer and inflammatory diseases, such as Phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK).[4]
-
PI3K/Akt Signaling: The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Inhibition of PI3K by small molecules can block downstream signaling, leading to apoptosis in cancer cells.
-
BTK Signaling: BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival. Inhibitors targeting BTK are used in the treatment of B-cell malignancies and autoimmune diseases.[4]
Anticancer Properties
Beyond specific kinase targets, various 4-aminoquinoline derivatives have demonstrated broad anticancer activities through several mechanisms:
-
Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proceeding through the phases of division. One study on a novel 4-aminoquinoline analog showed that the compound caused the formation of multiple centrosomes, leading to cell cycle arrest in the prometaphase-metaphase stage and subsequent apoptosis.[5][6]
-
Induction of Apoptosis: Disruption of key signaling pathways, DNA damage, or cellular stress can trigger programmed cell death, or apoptosis. The antiproliferative effects of many quinoline derivatives are ultimately tied to their ability to induce apoptosis in cancer cells.[7]
-
Topoisomerase Inhibition: Some compounds containing a quinoline or related cinnoline core have been explored as potential inhibitors of topoisomerases.[2] These enzymes are vital for managing DNA topology during replication, and their inhibition leads to DNA damage and cell death.
Quantitative Data from Structurally Related Analogs
| Compound Class/Analog | Target/Assay | Cell Line(s) | IC50 / Activity | Reference |
| 6,8-dibromo-5-nitroquinoline | Antiproliferative Activity | C6 (rat glioblastoma) | 50.0 µM | [7] |
| 6,8-dibromo-5-nitroquinoline | Antiproliferative Activity | HT29 (human adenocarcinoma) | 26.2 µM | [7] |
| 6,8-dibromo-5-nitroquinoline | Antiproliferative Activity | HeLa (human cervical cancer) | 24.1 µM | [7] |
| 4-aminoquinoline sulfonamide (Compound 33) | Growth Inhibition (GI50) | MDA-MB-231 (breast cancer) | 5.97 µM | [6] |
| 4-aminoquinoline sulfonamide (Compound 33) | Growth Inhibition (GI50) | MDA-MB-468 (breast cancer) | 4.18 µM | [6] |
| 4-aminoquinoline sulfonamide (Compound 33) | Growth Inhibition (GI50) | MCF7 (breast cancer) | 4.22 µM | [6] |
| Quinazoline-Isatin Hybrid (Compound 6c) | Kinase Inhibition | CDK2 | 0.183 µM | [8] |
| Quinazoline-Isatin Hybrid (Compound 6c) | Kinase Inhibition | EGFR | 0.083 µM | [8] |
| Quinazoline-Isatin Hybrid (Compound 6c) | Kinase Inhibition | VEGFR-2 | 0.076 µM | [8] |
Note: The table includes data for various quinoline and quinazoline derivatives to illustrate the potential of the core scaffold. These values are not directly representative of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the mechanism of action of potential kinase inhibitors and anticancer agents like this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup: Prepare a reaction mixture containing the target kinase (e.g., BTK, PI3Kα), the appropriate substrate (peptide or lipid), ATP, and the test compound (this compound) across a range of concentrations.
-
Kinase Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to the mixture to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Analysis: Plot the kinase activity against the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell metabolic activity, serving as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against compound concentration to determine the GI50 or IC50 value.[8]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.
-
Cell Treatment: Culture cells (e.g., HCT116) and treat them with the IC50 concentration of the test compound for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content of each cell.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate amount. Analyze the percentage of cells in each phase to identify any compound-induced cell cycle arrest.[9]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate potential signaling pathways targeted by 4-aminoquinoline-based compounds and a general workflow for screening such inhibitors.
Caption: Hypothetical inhibition of the BTK signaling pathway.
Caption: Potential inhibition point in the PI3K/Akt/mTOR pathway.
Caption: General workflow for screening kinase inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Anticancer Agents Using 4-Amino-6-bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent anticancer agents derived from 4-Amino-6-bromoquinoline. The focus is on the synthesis of novel kinase inhibitors, particularly targeting Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory and immune signaling pathways implicated in cancer.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their broad spectrum of biological activities, including anticancer properties. The 4-aminoquinoline scaffold, in particular, has been a cornerstone in the development of numerous therapeutic agents.[1][2] The strategic incorporation of a bromine atom at the 6-position of the quinoline ring offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.[3][4] This document details the synthesis of a series of 4-aminoquinoline derivatives as potent RIPK2 inhibitors, starting from the readily available precursor, 6-bromo-4-chloroquinoline.[3][5]
Data Presentation
The synthesized 4-aminoquinoline derivatives were evaluated for their inhibitory activity against RIPK2 kinase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the structure-activity relationship of these compounds.
| Compound ID | R Group | IC50 (nM) for RIPK2 |
| 1 | Benzo[d]thiazol-5-amine | 5.1 ± 1.6 |
| 2 | 3,4,5-trimethoxyphenylamine | 15.2 ± 3.1 |
| 3 | 4-(pyridin-4-yl)aniline | 8.9 ± 2.5 |
| 4 | 4-morpholinoaniline | > 1000 |
| 5 | 4-(4-methylpiperazin-1-yl)aniline | 250.6 ± 20.1 |
| Ponatinib (Control) | - | 8.2 ± 2.9 |
Data sourced from Fan, T., et al. (2022).[3][5]
Experimental Protocols
The following protocols describe the synthesis of key intermediates and the final 4-aminoquinoline derivatives.
Protocol 1: Synthesis of N-(6-bromoquinolin-4-yl)-R-amine (General Procedure)
This protocol outlines the nucleophilic substitution reaction to couple various amines with 6-bromo-4-chloroquinoline.
Materials:
-
6-bromo-4-chloroquinoline
-
Appropriate amine (e.g., benzo[d]thiazol-5-amine)
-
tert-Butanol (t-BuOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-bromo-4-chloroquinoline (1.0 eq) in tert-butanol, add the desired amine (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(6-bromoquinolin-4-yl)-R-amine derivative.
Protocol 2: Synthesis of Compound 1 (Suzuki Coupling)
This protocol details the Suzuki coupling reaction to introduce a pyridine ring at the 6-position of the quinoline core.
Materials:
-
N-(6-bromoquinolin-4-yl)benzo[d]thiazol-5-amine (from Protocol 1)
-
4-pyridinylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Cesium carbonate (Cs2CO3)
-
Copper(I) chloride (CuCl)
-
N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine N-(6-bromoquinolin-4-yl)benzo[d]thiazol-5-amine (1.0 eq), 4-pyridinylboronic acid (1.5 eq), Pd(OAc)2 (0.1 eq), DPPF (0.2 eq), Cs2CO3 (2.0 eq), and CuCl (0.2 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield Compound 1.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the NOD2-RIPK2 signaling pathway, which is a key target of the synthesized anticancer agents.[3]
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of 4-aminoquinoline derivatives.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and evaluation of the 4-aminoquinoline-based anticancer agents.
Caption: Workflow for the synthesis and evaluation of 4-aminoquinoline anticancer agents.
References
- 1. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-6-bromoquinoline in Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline scaffold is a cornerstone in the history of antimalarial drug discovery, with chloroquine being a prominent example. The emergence and spread of drug-resistant strains of Plasmodium falciparum have necessitated the development of new and effective antimalarial agents.[1] Modifications of the 4-aminoquinoline core structure have been a key strategy in this endeavor. This document provides detailed application notes and protocols for the utilization of 4-amino-6-bromoquinoline as a key building block in the synthesis and evaluation of novel antimalarial drug candidates. While much of the existing research has focused on 7-substituted 4-aminoquinolines, the 6-bromo isomer presents an alternative substitution pattern that warrants investigation for its potential to overcome existing resistance mechanisms. These notes are intended to guide researchers in the rational design, synthesis, and biological assessment of this compound derivatives.
Mechanism of Action: The 4-Aminoquinoline Pharmacophore
The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole.[2] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. 4-Aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole of the parasite. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme is highly toxic to the parasite, leading to its death.
Caption: Antimalarial mechanism of 4-aminoquinolines.
Structure-Activity Relationships (SAR)
While specific SAR studies for a broad range of this compound derivatives are not extensively documented, key insights can be extrapolated from the well-established SAR of the 4-aminoquinoline class:
-
The 4-Amino Group: This group is critical for antimalarial activity. Its basicity allows for accumulation in the acidic food vacuole of the parasite.
-
The Quinoline Ring: The aromatic system is essential for interaction with heme.
-
Substitution at the 6-Position: The presence of a bromine atom at the 6-position influences the electronic properties and lipophilicity of the molecule. Halogen substitution can impact membrane permeability and binding affinity to the target.
-
The Side Chain: The nature of the alkylamino side chain attached at the 4-position is a major determinant of activity against resistant strains. Variations in the length of the linker and the nature of the terminal amine can restore activity against chloroquine-resistant parasites.[3]
Data Presentation
The following tables summarize in vitro antimalarial activity data for relevant 4-aminoquinoline derivatives, which can serve as a benchmark for newly synthesized this compound analogs.
Table 1: In Vitro Antiplasmodial Activity of 7-Substituted 4-Aminoquinoline Analogs
| Compound ID | R (at 7-position) | Side Chain | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | Cl | -HNCH(CH₃)(CH₂)₃NEt₂ | D10 (CQ-S) | 9.8 | Extrapolated from[4] |
| 7-Bromo Analog | Br | -HN(CH₂)₂NEt₂ | CQ-S | 3-12 | [4] |
| 7-Bromo Analog | Br | -HN(CH₂)₃NEt₂ | CQ-S | 3-12 | [4] |
| 7-Bromo Analog | Br | -HNCHMeCH₂NEt₂ | CQ-S | 3-12 | [4] |
| 7-Iodo Analog | I | -HN(CH₂)₂NEt₂ | CQ-S | 3-12 | [4] |
| 7-Fluoro Analog | F | -HN(CH₂)₂NEt₂ | CQ-S | 15-50 | [4] |
CQ-S: Chloroquine-Sensitive
Table 2: In Vivo Efficacy of Selected 4-Aminoquinoline Derivatives against P. berghei
| Compound ID | Dose (mg/kg) | Route | % Parasitemia Reduction (Day 7) | Reference |
| 3d | 5 | Oral | 47 | [2] |
| 3d | 20 | Oral | 44.5 | [2] |
| TDR 58845 | 40 | Not Specified | Curative | [5] |
| TDR 58846 | 40 | Not Specified | Curative | [5] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives typically starts from 4-bromoaniline. A general synthetic scheme is outlined below.
Caption: General synthetic workflow for 4-amino-6-bromoquinolines.
Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline [6]
-
Step 1: Synthesis of 6-Bromoquinolin-4-ol from 4-Bromoaniline. This can be achieved through a Gould-Jacobs reaction or similar cyclization methods.
-
Step 2: Chlorination of 6-Bromoquinolin-4-ol.
-
To 6-bromoquinolin-4-ol (1 equivalent), add phosphorus oxychloride (POCl₃) (excess, e.g., 10 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 3 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-4-chloroquinoline.
-
Protocol 2: Synthesis of N-Substituted-4-amino-6-bromoquinoline Derivatives [7]
-
In a round-bottom flask, combine 6-bromo-4-chloroquinoline (1 equivalent), the desired amine (1.2-2 equivalents), and a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or ethanol.
-
Add a base, for example, potassium carbonate (K₂CO₃) (2 equivalents) or triethylamine (Et₃N) (2 equivalents).
-
Heat the reaction mixture under reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired this compound derivative.
In Vitro Antiplasmodial Activity Assay
Protocol 3: SYBR Green I-Based Fluorescence Assay
This assay is a widely used method for determining the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum.
Caption: Workflow for in vitro antiplasmodial activity assay.
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant K1 strains) in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Assay Setup: Add parasitized erythrocytes (2% parasitemia, 2% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (drug-free) controls.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
In Vivo Antimalarial Efficacy Assay
Protocol 4: 4-Day Suppressive Test in P. berghei-Infected Mice [2]
-
Animal Model: Use Swiss albino mice or other suitable strains.
-
Infection: Inoculate the mice intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Drug Administration: Administer the test compounds orally or via another appropriate route once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: On day 5, collect blood from the tail vein of each mouse and prepare a thin blood smear.
-
Smear Analysis: Stain the blood smears with Giemsa stain and determine the percentage of parasitemia by microscopic examination.
-
Efficacy Calculation: Calculate the percentage of parasitemia suppression compared to an untreated control group. The 50% effective dose (ED₅₀) can be determined by testing a range of doses.
Conclusion
This compound represents a valuable, yet relatively underexplored, starting point for the development of novel antimalarial agents. By leveraging the established knowledge of 4-aminoquinoline chemistry and pharmacology, and by systematically exploring the impact of the 6-bromo substitution in conjunction with diverse side chains, researchers can potentially identify new drug candidates with improved activity against resistant malaria parasites. The protocols and data provided herein offer a foundational framework for initiating such drug discovery programs.
References
- 1. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Application Notes and Protocols for the Synthesis and Evaluation of 4-Amino-6-bromoquinoline-Derived RIPK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of a potent class of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors derived from a 4-aminoquinoline scaffold. The methodologies detailed herein are based on established literature and are intended to facilitate the discovery and development of novel therapeutics targeting inflammatory diseases.
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that acts as a key signaling node for the nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1 and NOD2).[1][2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, which in turn triggers downstream signaling cascades, including the NF-κB and MAPK pathways. This leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1][2] Dysregulation of the NOD-RIPK2 signaling pathway has been implicated in a range of inflammatory and autoimmune diseases, making RIPK2 a compelling therapeutic target.[3]
This document focuses on a series of 4-aminoquinoline-based RIPK2 inhibitors, with a particular emphasis on the synthesis and characterization of compounds derived from 4-Amino-6-bromoquinoline. A notable example from this class, compound 14 , has demonstrated high affinity for RIPK2 and potent inhibition of inflammatory signaling in cellular assays.[2][4]
RIPK2 Signaling Pathway
The following diagram illustrates the central role of RIPK2 in the NOD2 signaling cascade and the point of intervention for the described inhibitors.
Caption: The NOD2-RIPK2 signaling pathway and the inhibitory action of 4-aminoquinoline derivatives.
Synthesis of 4-Aminoquinoline-Based RIPK2 Inhibitors
The synthesis of the target RIPK2 inhibitors is achieved through a two-step process starting from 6-bromo-4-chloroquinoline. The first step involves a nucleophilic aromatic substitution to introduce the desired amine at the C4 position, followed by a Suzuki-Miyaura cross-coupling reaction to append an aryl or heteroaryl group at the C6 position.
Caption: General synthetic workflow for the preparation of 4-aminoquinoline-based RIPK2 inhibitors.
Detailed Experimental Protocols
Step 1: Synthesis of N-(benzo[d]thiazol-5-yl)-6-bromoquinolin-4-amine
This protocol describes the synthesis of the key intermediate.
Materials:
-
6-bromo-4-chloroquinoline
-
benzo[d]thiazol-5-amine
-
tert-butanol
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Condenser
-
Standard work-up and purification equipment
Procedure:
-
To a solution of 6-bromo-4-chloroquinoline (1 equivalent) in tert-butanol, add benzo[d]thiazol-5-amine (1.1 equivalents) and a catalytic amount of hydrochloric acid.
-
Heat the suspension to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Step 2: Synthesis of 4-(benzo[d]thiazol-5-ylamino)-6-(pyridin-4-yl)quinoline (Compound 14)
This protocol details the Suzuki-Miyaura cross-coupling to yield the final product.
Materials:
-
N-(benzo[d]thiazol-5-yl)-6-bromoquinolin-4-amine (from Step 1)
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-dioxane
-
Water (degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating
-
Condenser
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask, add N-(benzo[d]thiazol-5-yl)-6-bromoquinolin-4-amine (1 equivalent), pyridine-4-boronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and Na₂CO₃ (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80°C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield compound 14 .
Biological Evaluation of RIPK2 Inhibitors
The following protocols are for the in vitro assessment of the synthesized compounds' inhibitory activity against RIPK2 and their cellular efficacy in blocking inflammatory responses.
RIPK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the ability of a compound to inhibit the kinase activity of RIPK2 by quantifying the amount of ADP produced.
Caption: Workflow for the ADP-Glo™ RIPK2 kinase inhibition assay.
Protocol:
-
Kinase Reaction: In a 384-well plate, add the test compound at various concentrations, a solution of purified RIPK2 enzyme, and a substrate/ATP mixture. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of MDP-Induced TNF-α Secretion
This assay assesses the ability of the inhibitors to block the NOD2-RIPK2 signaling pathway in a cellular context.
Protocol:
-
Cell Culture: Culture a suitable monocytic cell line (e.g., THP-1) or human peripheral blood mononuclear cells (PBMCs) in the appropriate medium.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test compound or a vehicle control (e.g., DMSO) for 1 hour.
-
Stimulation: Add muramyl dipeptide (MDP) to the cells to a final concentration of 10 µg/mL to activate the NOD2 pathway.
-
Incubation: Incubate the plates for 6-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percent inhibition of TNF-α secretion at each inhibitor concentration and calculate the IC₅₀ value.
Data Presentation
The following tables summarize the inhibitory activity of representative 4-aminoquinoline-based RIPK2 inhibitors.
Table 1: In Vitro RIPK2 Kinase Inhibition
| Compound | RIPK2 IC₅₀ (nM) | Reference |
| Compound 14 | 5.1 ± 1.6 | [2] |
| Ponatinib (Control) | 8.2 ± 2.9 | [2] |
| Compound 6 | ~10 | [5] |
| Compound 31 | < 20 | [2] |
| Compound 32 | < 20 | [2] |
| Compound 33 | < 20 | [2] |
Table 2: Cellular Inhibition of MDP-Induced TNF-α Secretion
| Compound | Assay System | Measured Cytokine | IC₅₀ (nM) | Reference |
| Compound 14 | Human PBMCs | TNF-α | Dose-dependent reduction | [2] |
| GSK583 (Control) | Human Whole Blood | TNF-α | 26 | [6] |
Conclusion
The 4-aminoquinoline scaffold serves as a promising starting point for the development of potent and selective RIPK2 inhibitors. The synthetic and biological testing protocols provided here offer a robust framework for researchers to synthesize novel analogs and evaluate their potential as therapeutic agents for inflammatory disorders. The lead compound, 14 , with its nanomolar potency against RIPK2 and demonstrated cellular activity, represents a valuable tool for further investigation into the role of RIPK2 in health and disease.[2]
References
Application of 4-Amino-6-bromoquinoline in Kinase Inhibitor Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-aminoquinoline has emerged as a critical pharmacophore for the design of kinase inhibitors. The strategic introduction of a bromine atom at the 6-position, yielding 4-Amino-6-bromoquinoline, offers a versatile handle for synthetic elaboration, enabling the development of potent and selective inhibitors targeting various kinases implicated in diseases such as cancer and inflammatory disorders. This document provides a detailed overview of the application of this compound in kinase inhibitor design, including its role as a scaffold, quantitative activity data for derived inhibitors, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
This compound as a Scaffold in Kinase Inhibitor Design
This compound serves as a foundational building block in the design of ATP-competitive kinase inhibitors. The 4-amino group typically forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket, a common feature among many kinase inhibitors. The bromine atom at the 6-position provides a valuable site for chemical modification through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a diverse range of substituents to explore the solvent-exposed region of the ATP-binding site, thereby enhancing potency, selectivity, and pharmacokinetic properties of the inhibitor.
dot
Caption: Role of this compound as a versatile scaffold.
Target Kinases and Inhibitor Activity
Derivatives of the 4-aminoquinoline scaffold have demonstrated inhibitory activity against a range of kinases. Below are examples of kinases targeted by inhibitors derived from scaffolds closely related to or incorporating the this compound core.
Receptor-Interacting Protein Kinase 2 (RIPK2)
RIPK2 is a key mediator of inflammatory signaling pathways. A series of 4-aminoquinoline derivatives have been developed as potent RIPK2 inhibitors, where the 6-position was modified to enhance activity.[1]
| Compound ID | Modification at C6-position | RIPK2 IC50 (nM)[1] |
| 14 | 4-pyridinyl | 5.1 ± 1.6 |
| 31 | 2-pyridinyl | 1.5 ± 0.4 |
| 32 | 3-pyridinyl | 1.7 ± 0.5 |
| Ponatinib (Control) | - | 8.2 ± 2.9 |
Epidermal Growth Factor Receptor (EGFR)
While specific data for this compound derivatives targeting EGFR is limited, the closely related 4-anilinoquinazoline scaffold with substitutions at the 6-position has yielded potent EGFR inhibitors.[2][3] The 6-position is crucial for introducing functionalities that can enhance binding affinity and selectivity. For instance, the introduction of an aryl urea group at the C-6 position of the quinazoline scaffold has been shown to result in potent EGFR inhibitory activities.[2][3]
| Compound Scaffold | Modification at C6-position | Target | IC50 (nM)[2] |
| 4-Anilinoquinazoline | Arylureido | EGFR | 11.66 - 867.1 |
| Gefitinib (Control) | - | EGFR | 25.42 |
| Erlotinib (Control) | - | EGFR | 33.25 |
Vascular Endothelial Growth Factor Receptor (VEGFR)
Similar to EGFR, the development of VEGFR inhibitors has often utilized the 4-aminoquinazoline scaffold. The 6-position offers a site for modification to improve inhibitor potency. Although direct IC50 values for this compound derivatives against VEGFR were not prominently found, the general principles of kinase inhibitor design suggest its utility as a starting point.
Signaling Pathways
Understanding the signaling pathways regulated by the target kinases is crucial for elucidating the mechanism of action of the inhibitors.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1][4][5]
dot
Caption: Simplified EGFR signaling pathway and point of inhibition.
VEGFR Signaling Pathway
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis. Binding of VEGF ligands initiates downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[6][7][8]
dot
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of kinase inhibitors derived from this compound.
Synthesis of 4-Aminoquinoline Derivatives
A common synthetic route to diversify the 4-aminoquinoline scaffold at the 6-position involves a nucleophilic aromatic substitution followed by a Suzuki-Miyaura cross-coupling reaction.[1]
dot
Caption: General synthetic workflow for 4-aminoquinoline derivatives.
Protocol: Suzuki-Miyaura Coupling
-
To a solution of N-substituted-4-amino-6-bromoquinoline (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane/water mixture) are added the corresponding boronic acid or boronic ester (1.2-1.5 equivalents) and a base (e.g., Na2CO3 or K2CO3, 2-3 equivalents).
-
The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
A palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 equivalents) is added, and the reaction mixture is heated to 80-100 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired final compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in kinase assay buffer to the desired final concentrations.
-
In the wells of the assay plate, add the kinase, substrate, and diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include wells for a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile scaffold for the design and synthesis of potent kinase inhibitors. Its amenability to chemical modification at the 6-position allows for the systematic exploration of structure-activity relationships and the optimization of inhibitor properties. The protocols and information provided herein offer a comprehensive guide for researchers engaged in the discovery and development of novel kinase inhibitors based on this promising chemical scaffold. Further exploration of derivatives of this compound against a broader range of kinases is warranted to fully realize its therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. VEGFR inhibitor [otavachemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. An exploration of the structure-activity relationships of 4-aminoquinolines: novel antimalarials with activity in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: 4-Amino-6-bromoquinoline for the Development of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-Amino-6-bromoquinoline as a versatile starting material for the synthesis of novel fluorescent probes. The unique structural and electronic properties of the 4-aminoquinoline core, combined with the reactive handle provided by the bromine substituent, make it an ideal scaffold for creating sensitive and selective probes for various analytes and cellular imaging applications.
Introduction to this compound in Fluorescent Probe Development
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its quinoline core possesses intrinsic fluorescence that can be modulated through chemical modifications. The amino group at the 4-position can act as an electron-donating group, influencing the photophysical properties of the molecule. The bromine atom at the 6-position serves as a key site for functionalization via various cross-coupling reactions, allowing for the introduction of recognition moieties tailored for specific analytes.[3] This modular design enables the development of "turn-on" or "turn-off" fluorescent probes with high sensitivity and selectivity.[4]
General Synthetic Pathways
The synthesis of fluorescent probes from this compound typically involves a multi-step process. A general approach is to first protect the amino group, followed by functionalization at the 6-position, and then deprotection and/or further modification of the amino group to introduce a recognition unit.
A key intermediate is often 6-bromo-4-chloroquinoline, which can be synthesized and then reacted with various amines to yield 4-aminoquinoline derivatives.[3]
Application: Fluorescent Probes for Metal Ion Detection
Quinoline-based chemosensors are highly effective for detecting heavy and transition metal ions.[5][6] The sensing mechanism often relies on Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to a recognition moiety restricts intramolecular rotation or blocks Photoinduced Electron Transfer (PET), leading to a significant increase in fluorescence intensity ("turn-on" response).[3]
Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)
Quantitative Data for Representative Quinoline-Based Metal Ion Probes
The following table summarizes typical photophysical and sensing properties of fluorescent probes derived from quinoline scaffolds. Note: Data for probes synthesized directly from this compound is limited; these values are representative of the broader class of quinoline-based sensors.
| Probe Scaffold | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Binding Constant (Ka) | Reference |
| Pyrroloquinoline | Lysine | 335 | 420 | 0.05 | 21.89 nM | - | [7][8] |
| Quinoline-Zn²⁺ Complex | Zn²⁺ | 360 | 490 | - | - | - | [9] |
| Quinoline Derivative | Cu²⁺ | - | 492 / 508 | - | Nanomolar | - | [5] |
| Quinoline-tagged Sensor | Zn²⁺ | 340 | - | - | 5 - 10 ppb | - | [10][11] |
| Zinpyr-1 (Fluorescein-based with quinoline) | Zn²⁺ | 507 | - | 0.87 (in presence of Zn²⁺) | ~1 nM (Kd) | - | [12] |
Experimental Protocol: Metal Ion Sensing
Materials:
-
Stock solution of the this compound-derived fluorescent probe (e.g., 1 mM in DMSO).
-
Stock solutions of various metal ion salts (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the buffer.
-
Record the fluorescence spectrum of the probe solution as a blank.
-
Titrate the probe solution with increasing concentrations of the target metal ion stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a set time (e.g., 5 minutes).
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the limit of detection and binding constant.
-
To assess selectivity, repeat the titration with other metal ions at the same concentrations.[3]
Application: Fluorescent Probes for pH Sensing
The amino group on the quinoline ring can be protonated or deprotonated depending on the pH, leading to changes in the electronic structure and, consequently, the fluorescence properties of the molecule. This makes this compound derivatives promising candidates for the development of pH-sensitive fluorescent probes.[9][13][14]
Quantitative Data for Representative Quinoline-Based pH Probes
| Probe Scaffold | pH Range | Excitation (λex, nm) | Emission (λem, nm) | pKa | Response Type | Reference |
| 6-Aminoquinolinium boronic acid | ~6.0 - 8.0 | Ratiometric | Ratiometric | ~7.0 | Spectral shifts and intensity changes | [13] |
| Amino-furopyridine | Acidic & Basic | 335 | 378 (acidic) | - | Intensity change | [9] |
| Fluorescein-based | Physiological | ~490 | ~520 | ~6.4 | Intensity change | [15] |
| SNARF® | Physiological | 488 | 580 and 640 | ~7.5 | Ratiometric emission | [15] |
Experimental Protocol: pH Titration
Materials:
-
Stock solution of the this compound-derived fluorescent probe (e.g., 1 mM in DMSO).
-
A series of buffer solutions with a range of pH values (e.g., Britton-Robinson buffer).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the fluorescent probe (e.g., 10 µM) in buffers of varying pH.
-
Record the fluorescence spectrum for each solution.
-
Plot the fluorescence intensity at the emission maximum against the pH value to generate a pH titration curve.
-
Determine the pKa value from the titration curve.
Application: Cellular Imaging
Fluorescent probes derived from this compound can be designed to be cell-permeable, allowing for the imaging of intracellular analytes or specific organelles.[7][8][16]
Experimental Workflow for Cellular Imaging
Experimental Protocol: Live-Cell Imaging
Materials:
-
Cultured cells (e.g., HeLa cells) grown on glass-bottom dishes or coverslips.
-
Stock solution of the this compound-derived fluorescent probe (e.g., 1 mM in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with appropriate filters.
Procedure:
-
Grow cells to a suitable confluency on a glass-bottom dish.
-
Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specified time (e.g., 30 minutes) at 37°C in a CO₂ incubator to allow for probe uptake.
-
Wash the cells two to three times with warm PBS to remove any excess, unbound probe.
-
Add fresh, probe-free medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.
-
If studying the response to an analyte, the analyte can be added to the cells before or during imaging.
Conclusion
This compound is a highly adaptable and valuable scaffold for the creation of novel fluorescent probes. The synthetic accessibility and the potential for fine-tuning the photophysical and sensing properties of its derivatives make them powerful tools for researchers in chemistry, biology, and drug development. The protocols and data presented here provide a foundational guide for the design, synthesis, and application of these probes for a wide range of sensing and imaging applications.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wavelength-ratiometric near-physiological pH sensors based on 6-aminoquinolinium boronic acid probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound AldrichCPR 65340-73-0 [sigmaaldrich.com]
- 15. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 4-aminoquinoline derivatives, a critical scaffold in medicinal chemistry. The 4-aminoquinoline core is found in a variety of clinically significant drugs, including antimalarials like chloroquine and amodiaquine, as well as agents with anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide focuses on common and effective synthetic strategies, offering clear, step-by-step instructions and comparative data to aid in the selection and implementation of the most suitable protocol for your research needs.
Introduction to Synthetic Strategies
The synthesis of 4-aminoquinoline derivatives is most commonly achieved through the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with a diverse range of primary and secondary amines.[1][2] This versatile reaction can be performed under various conditions, including conventional heating, microwave irradiation, and ultrasound, to afford the desired products in good to excellent yields.[1][2] Additionally, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Ullmann condensation, provide powerful alternatives for the formation of the C-N bond.[4][5]
This document will detail protocols for the following key synthetic approaches:
-
Microwave-Assisted SNAr Reaction: A rapid and efficient method for the synthesis of 4-aminoquinolines.[1][2][6]
-
Conventional Heating SNAr Reaction: A traditional and widely used method.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile cross-coupling reaction for C-N bond formation.[4]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the key quantitative data for the different synthetic protocols, allowing for easy comparison of their efficiency and requirements.
| Parameter | Microwave-Assisted SNAr | Conventional Heating SNAr | Buchwald-Hartwig Amination |
| Typical Starting Materials | 4,7-dichloroquinoline, various amines | 4-chloro-7-substituted-quinolines, various amines | Aryl halides/triflates, amines |
| Catalyst/Reagents | None required for many substrates, base may be needed | Acid or base catalyst, or neat reaction | Palladium catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., X-Phos), base (e.g., KOt-Bu) |
| Solvent | DMSO, Ethanol, Acetonitrile, NMP | Ethanol, DMF, Neat (no solvent) | Toluene, Dioxane |
| Temperature | 140-180 °C | 80-130 °C | Room temperature to 110 °C |
| Reaction Time | 20-30 minutes | 6-24 hours | 1-24 hours |
| Yield | 80-95% | 70-90% | Good to excellent yields |
Experimental Protocols
Protocol 1: Microwave-Assisted SNAr Synthesis of 4-Aminoquinolines
This protocol describes the rapid and efficient synthesis of 4-aminoquinoline derivatives using microwave irradiation, adapted from established procedures.[1][2][6][7]
Materials:
-
4,7-dichloroquinoline
-
Appropriate primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine 4,7-dichloroquinoline (1.0 eq), the desired amine (1.2-2.0 eq), and DMSO.
-
If the amine is a salt, add a suitable base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq). For secondary amines, a base is generally required, and for aryl/heteroarylamines, a stronger base like sodium hydroxide (NaOH) may be necessary.[1][2] No additional base is typically needed for primary amines.[1][2]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 140-180 °C for 20-30 minutes.[1][2]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline derivative.
Protocol 2: Conventional Heating SNAr Synthesis of 4-Aminoquinolines
This protocol details the synthesis of 4-aminoquinoline derivatives using conventional heating.[8]
Materials:
-
7-substituted-4-chloroquinoline
-
Appropriate mono- or dialkylamine (e.g., butylamine, N,N-dimethylethane-1,2-diamine)
-
Dichloromethane
-
Aqueous sodium bicarbonate (NaHCO3) solution (5%)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexane
-
Chloroform
Procedure:
-
Combine the 7-substituted-4-chloroquinoline (1.0 eq) and the desired amine (2.0 eq) in a round-bottom flask.
-
Heat the mixture to 120-130 °C and maintain this temperature for 6-8 hours with continuous stirring.[8]
-
Cool the reaction mixture to room temperature and dissolve it in dichloromethane.
-
Wash the organic layer with 5% aqueous NaHCO3, followed by water, and then brine.[8]
-
Dry the organic layer over anhydrous MgSO4 and remove the solvent under reduced pressure.
-
Precipitate the product by adding a mixture of hexane and chloroform (e.g., 80:20).
-
Collect the solid product by filtration and dry under vacuum.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines the synthesis of 4-aminoquinolines via a Buchwald-Hartwig cross-coupling reaction.[4][9]
Materials:
-
4-haloquinoline (e.g., 4-bromo or 4-iodo-quinoline) or 4-triflyloxyquinoline
-
Desired amine
-
Palladium(II) acetate (Pd(OAc)2)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)2 (catalytic amount, e.g., 2 mol%), X-Phos (e.g., 4 mol%), and KOt-Bu (1.5 eq).
-
Add the 4-haloquinoline or 4-triflyloxyquinoline (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway
Caption: Simplified Toll-like Receptor (TLR) signaling pathway.
Experimental Workflow
Caption: General workflow for synthesis and purification.
Logical Relationship: General SNAr Synthesis
Caption: Nucleophilic aromatic substitution (SNAr) scheme.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. scilit.com [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application of 4-Amino-6-bromoquinoline in a Luminescent-Based Biochemical Assay for Receptor-Interacting Protein Kinase 2 (RIPK2) Activity
For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for utilizing 4-aminoquinoline derivatives, with 4-Amino-6-bromoquinoline as a core scaffold, in biochemical assays to determine the activity of Receptor-Interacting Protein Kinase 2 (RIPK2).
Introduction
This compound is a versatile heterocyclic compound that serves as a key building block in medicinal chemistry for the development of bioactive molecules, including potent enzyme inhibitors.[1] Its structural motif is central to a class of compounds designed to target kinases, which are critical regulators of cellular signaling pathways. This document focuses on the application of 4-aminoquinoline derivatives as inhibitors of RIPK2, a serine/threonine kinase that plays a pivotal role in the innate immune response. Dysregulation of RIPK2 activity has been implicated in various inflammatory diseases, making it a compelling target for therapeutic intervention.
The following sections detail the use of 4-aminoquinoline derivatives in a luminescent-based kinase assay, provide a comprehensive protocol for assessing RIPK2 inhibition, and present quantitative data for a series of these compounds.
Quantitative Data: Inhibition of RIPK2 by 4-Aminoquinoline Derivatives
The inhibitory activity of a series of 4-aminoquinoline derivatives against RIPK2 was determined using a biochemical assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of the enzyme's activity, are summarized in the tables below. These compounds share a common 4-aminoquinoline core, with substitutions at the C6 position, demonstrating the structure-activity relationship (SAR) for this class of inhibitors.[1][2]
Table 1: IC50 Values of 4-Aminoquinoline Derivatives with Modifications in the Back Pocket of RIPK2 [1]
| Compound | R Group | RIPK2 IC50 (nM) |
| 1 | 243.4 ± 14.8 | |
| 2 | 54.8 ± 3.4 | |
| 3 | >1000 | |
| 4 | 92.5 ± 22.1 | |
| 5 | 31.4 ± 6.2 | |
| 6 | 10.7 ± 0.1 | |
| 7 | >1000 | |
| 8 | 150.8 ± 30.1 | |
| 9 | 421.2 ± 105.9 | |
| 10 | 12.2 ± 2.5 | |
| 11 | 82.3 ± 12.2 | |
| 12 | 22.2 ± 5.2 |
Table 2: IC50 Values of 4-Aminoquinoline Derivatives with Optimization at the C6 Position [1]
| Compound | R Group | RIPK2 IC50 (nM) |
| 13 | 5.1 ± 1.6 | |
| 14 | 6.0 ± 1.5 | |
| 15 | 3.6 ± 1.4 | |
| 16 | 1.5 ± 0.3 | |
| 17 | 24.0 ± 11.6 | |
| 18 | 16.4 ± 1.6 | |
| 19 | 8.2 ± 1.6 | |
| 20 | 4.1 ± 0.9 | |
| 21 | 19.0 ± 6.7 | |
| 22 | 9.5 ± 3.7 | |
| 23 | 19.6 ± 12.0 |
Table 3: IC50 Values of Additional Potent 4-Aminoquinoline Derivatives Against RIPK2 [1]
| Compound | R Group | RIPK2 IC50 (nM) |
| 31 | 8.1 ± 3.9 | |
| 32 | 2.4 ± 0.2 | |
| 33 | 12.4 ± 8.9 | |
| 34 | 11.0 ± 1.7 | |
| 35 | 7.1 ± 4.7 | |
| 36 | 7.2 ± 2.6 | |
| 37 | 14.5 ± 5.6 | |
| 38 | 19.2 ± 0.7 |
Signaling Pathway and Experimental Workflow
NOD2-RIPK2 Signaling Pathway
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial downstream signaling molecule for the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[3][4] Upon recognition of bacterial peptidoglycan fragments like muramyl dipeptide (MDP), NOD2 recruits RIPK2. This interaction leads to the ubiquitination of RIPK2, which in turn activates downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[3][5] The diagram below illustrates this signaling cascade.
Caption: The NOD2-RIPK2 signaling cascade.
General Workflow for a Kinase Inhibition Assay
The general workflow for determining the inhibitory potential of a compound against a target kinase involves several key steps, from preparing the reagents to analyzing the data to determine the IC50 value. The diagram below outlines this process.
Caption: Generalized workflow for a kinase inhibition assay.
Experimental Protocols
Protocol 1: Synthesis of N-substituted-6-bromoquinolin-4-amine Derivatives
This protocol describes the general procedure for the synthesis of the 4-aminoquinoline core structure, which can be further modified.[1][2]
Materials:
-
6-bromo-4-chloroquinoline
-
Appropriate amine
-
tert-Butanol
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-bromo-4-chloroquinoline (1.0 eq) in tert-butanol, add the desired amine (1.1 eq).
-
Heat the reaction mixture at 80°C for 4 hours.
-
Alternatively, for less reactive amines, add NaH (1.2 eq) to a solution of the amine (1.1 eq) in DMF at 0°C.
-
After stirring for 30 minutes, add 6-bromo-4-chloroquinoline (1.0 eq).
-
Allow the reaction to warm to 40°C and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-6-bromoquinolin-4-amine.
Protocol 2: RIPK2 Kinase Inhibition Assay using ADP-Glo™
This protocol outlines a luminescent-based assay to measure the activity of RIPK2 and the inhibitory potential of compounds like 4-aminoquinoline derivatives. This method quantifies the amount of ADP produced during the kinase reaction.[6][7][8]
Materials:
-
Recombinant human RIPK2 enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
4-aminoquinoline test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white, low-volume assay plates
-
Plate reader capable of measuring luminescence
Procedure:
1. Reagent Preparation: a. Prepare serial dilutions of the 4-aminoquinoline test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%). b. Dilute the RIPK2 enzyme and substrate (MBP) in Kinase Buffer to their optimal concentrations, as determined by an initial enzyme titration experiment. c. Prepare the ATP solution in Kinase Buffer at a concentration close to its Km for RIPK2, if known, or at a standard concentration (e.g., 50 µM).
2. Kinase Reaction: a. Add 1 µL of the diluted test compound or vehicle control (DMSO in Kinase Buffer) to the wells of a 384-well plate. b. Add 2 µL of the diluted RIPK2 enzyme solution to each well. c. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. d. Incubate the plate at room temperature for 60 minutes.
3. ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction to ATP, which is then used to produce a luminescent signal. d. Incubate the plate at room temperature for 30 minutes.
4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.
References
- 1. RIPK2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 2. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for 4-Amino-6-bromoquinoline in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Amino-6-bromoquinoline as a key intermediate in the synthesis of novel antimicrobial agents. The following sections detail its significance, synthesis protocols for derivative compounds, and methodologies for evaluating their antimicrobial efficacy.
Introduction to this compound in Drug Discovery
This compound is a heterocyclic aromatic compound that serves as a versatile building block in medicinal chemistry.[1] Its quinoline core is a well-established pharmacophore present in numerous drugs, and the amino and bromo substitutions provide reactive sites for further chemical modifications.[1] While direct antimicrobial data for this compound is not extensively documented, its derivatives have shown significant potential in antimicrobial research, particularly as antimalarial agents.[2][3] The 4-aminoquinoline scaffold is crucial for the activity of drugs like chloroquine, which target the malaria parasite Plasmodium falciparum.[2][3] Researchers utilize this compound as a starting material to synthesize novel compounds with enhanced potency and a broader spectrum of activity against various pathogens.[1]
Synthesis of Antimicrobial Derivatives from this compound
The following protocol describes a general method for the synthesis of substituted quinoline derivatives, which can be adapted from procedures for related compounds. This synthetic route illustrates how this compound can be used to generate a library of compounds for antimicrobial screening.
Protocol 1: Synthesis of Substituted Benzo[h][5][6]naphthyridinones
This protocol is adapted from a synthetic route for creating complex heterocyclic structures from a this compound precursor.
Materials:
-
This compound-3-carbaldehyde (starting material, a derivative of this compound)
-
Substituted Acetyl Chloride
-
Diethylaminopropylamine (base)
-
Tetrahydrofuran (THF, solvent)
-
Arylboronic acid
-
Pd(Ph₃P)₄ (Palladium catalyst)
-
NaHCO₃ (base)
-
Dimethylformamide (DMF)/water (solvent mixture)
-
Microwave reactor (optional)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction of this compound-3-carbaldehyde: In a suitable reaction vessel, dissolve the this compound-3-carbaldehyde in THF.
-
Add a base, such as diethylaminopropylamine, to the solution.
-
Slowly add the substituted acetyl chloride to the reaction mixture.
-
The reaction can be heated, optionally using microwave irradiation, to drive it to completion.
-
Upon completion, the intermediate 9-bromobenzo[h][4][5]naphthyridin-2(1H)-one is formed.
-
Suzuki Coupling: The crude intermediate is then subjected to a Suzuki coupling reaction.
-
In a separate vessel, prepare a mixture of the intermediate, an arylboronic acid, a palladium catalyst like Pd(Ph₃P)₄, and a base such as NaHCO₃ in a DMF/water solvent system.
-
This reaction mixture is heated, again with the optional use of microwave irradiation, to facilitate the coupling.
-
Purification: After the reaction is complete, the final product is purified using standard techniques like column chromatography to yield the desired substituted benzo[h][4][5]naphthyridinone derivative.
Workflow for Synthesis of Quinoline Derivatives
Caption: A generalized workflow for the synthesis of quinoline derivatives.
Antimicrobial Activity Evaluation
Once synthesized, the novel quinoline derivatives must be evaluated for their antimicrobial properties. The following are standard protocols for determining the efficacy of these compounds against a panel of pathogenic bacteria and fungi.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for assessing the antimicrobial susceptibility of microorganisms.[5]
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized quinoline derivatives (test compounds)
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5]
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the culture broth directly within the 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without any compound) and a negative control (broth only).[5]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[5]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5] This can be determined visually or by using a microplate reader.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Experimental workflow for the broth microdilution susceptibility test.[5]
Quantitative Data on Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for various quinoline derivatives against a range of microbial pathogens. This data highlights the potential of the quinoline scaffold in developing potent antimicrobial agents. Note that these are not values for this compound itself but for its broader class of derivatives.
| Quinoline Derivative Class | Microorganism | MIC Range (µg/mL) | Reference |
| Novel Quinoline Derivatives | Staphylococcus aureus (MRSA) | 1.5 - 12 | [6] |
| Novel Quinoline Derivatives | Enterococcus faecium (VRE) | 3.0 - 6.0 | [6] |
| Quinolone-coupled Hybrids | Gram-positive strains | 0.125 - 8 | |
| Quinolone-coupled Hybrids | Gram-negative strains | 0.125 - 8 | |
| Quinoline–Thiazole Derivatives | Candida albicans | 1.95 - 3.91 | [7] |
| 6-amino-4-methyl-1H-quinoline-2-one deriv. | Gram-positive bacteria | 3.12 - 50 | |
| 6-amino-4-methyl-1H-quinoline-2-one deriv. | Gram-negative bacteria | 3.12 - 50 | |
| Rhodanine incorporated quinolines | M. tuberculosis H37Ra | 1.66 - 9.57 | [5] |
Mechanism of Action
The primary antimicrobial mechanism for many 4-aminoquinoline derivatives, particularly in the context of malaria, involves the disruption of heme metabolism in the parasite.
In the intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic heme as a byproduct.[2] The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin.[2] 4-aminoquinolines are thought to inhibit this process by forming a complex with heme, preventing its polymerization. The accumulation of free heme leads to oxidative stress and ultimately causes the death of the parasite.
Proposed Mechanism of Action for 4-Aminoquinolines against Plasmodium
Caption: Inhibition of hemozoin formation by 4-aminoquinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-6-bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Amino-6-bromoquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications. The following sections detail the principles and methodologies for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is widely used for the synthesis of 6-aryl or 6-vinyl substituted 4-aminoquinolines.
Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the bromoquinoline to a palladium(0) complex, followed by transmetalation with a boronic acid derivative in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][2]
Key Advantages:
-
Mild reaction conditions.
-
High functional group tolerance.
-
Commercial availability of a wide range of boronic acids.
-
The inorganic by-products are generally non-toxic and easily removed.[3]
Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 80 | 3 | 82[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | JohnPhos (4) | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | 90[5] |
| 3 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane | 90 | 12 | 75-85 |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 80-90 |
Note: Yields are based on reactions with structurally similar bromo-heterocycles and may vary for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction enables the synthesis of 6-alkenyl-4-aminoquinolines through the palladium-catalyzed coupling of this compound with an alkene.[6]
Reaction Principle: The catalytic cycle involves the oxidative addition of the bromoquinoline to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination yields the alkenylquinoline product and a palladium-hydride species, which is then converted back to the active catalyst by a base.[7][8]
Key Advantages:
-
Excellent for forming substituted alkenes.[6]
-
High stereoselectivity, typically affording the trans isomer.[9]
-
Tolerates a wide variety of functional groups.
Data Presentation: Representative Conditions and Yields for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | NaOAc | DMA | 120 | 16 | 80-90 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 130 | 12 | 75-85 |
| 4 | 1-Octene | Pd(OAc)₂ (1) | Tri(o-tolyl)phosphine (2) | Cy₂NMe | Dioxane | 110 | 24 | 60-75 |
Note: Yields are based on general Heck reaction protocols and may require optimization for this compound.
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).
-
Add the base (e.g., Et₃N, 2.0 equiv) and the solvent (e.g., DMF).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat the reaction to the specified temperature (e.g., 100-130 °C) for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the synthesis of 6-alkynyl-4-aminoquinolines by reacting this compound with a terminal alkyne.[10]
Reaction Principle: This reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle involves the oxidative addition of the bromoquinoline to a palladium(0) species. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, affords the desired product.[4]
Key Advantages:
-
Mild reaction conditions.[10]
-
Direct coupling of terminal alkynes.
-
High yields and functional group tolerance.
Data Presentation: Representative Conditions and Yields for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | RT | 6 | 85-95[4] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | THF | RT | 8 | 90-98[4] |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 60 | 10 | 70-80 |
Note: Yields are based on reactions with structurally similar bromo-heterocycles and may vary for this compound.[4]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add the degassed solvent (e.g., toluene) and the base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise at room temperature.
-
Stir the reaction at the appropriate temperature (RT to 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 6-amino-substituted quinolines from this compound.[11]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of an amine with the bromoquinoline. The catalytic cycle starts with the oxidative addition of the bromoquinoline to a palladium(0) complex. The resulting complex then coordinates with the amine, and after deprotonation by a base, reductive elimination occurs to form the aminated product and regenerate the catalyst.[12][13]
Key Advantages:
-
Wide scope of applicable amines (primary and secondary).[11]
-
High functional group tolerance.
-
Generally high yields.
Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 88-94[14] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 80-90 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 20 | 75-85 |
Note: Yields are based on reactions with structurally similar bromo-heterocycles and may vary for this compound.[14]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 90-110 °C) for the required duration, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with a suitable organic solvent and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Stille Coupling
The Stille coupling reaction facilitates the formation of a C-C bond by coupling this compound with an organostannane reagent.[15]
Reaction Principle: The mechanism involves the oxidative addition of the bromoquinoline to a palladium(0) catalyst, followed by transmetalation with the organostannane, and then reductive elimination to give the coupled product.[16]
Key Advantages:
-
Organostannanes are often stable to air and moisture.[15]
-
The reaction conditions are generally mild and neutral.
-
A wide range of organostannanes are available.
Data Presentation: Representative Conditions and Yields for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 70-85 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | LiCl | THF | 65 | 24 | 75-90 |
| 3 | (Thiophen-2-yl)trimethylstannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | Dioxane | 100 | 12 | 80-90 |
| 4 | Tributyl(ethynyl)stannane | AsPh₃ (8) | CuI | NMP | 80 | 6 | 70-80 |
Note: Yields are based on general Stille coupling protocols and may require optimization for this compound.
Experimental Protocol: General Procedure for Stille Coupling
-
To a flame-dried flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with argon.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the organostannane reagent (1.1 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the necessary time, with progress monitored by TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
To remove tin by-products, the mixture can be washed with a saturated aqueous solution of KF.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Mandatory Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Heck reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: 4-Amino-6-bromoquinoline Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-6-bromoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent synthetic strategy begins with 4-bromoaniline. The process typically involves a multi-step sequence:
-
Condensation: 4-bromoaniline is condensed with a reagent like Meldrum's acid and trimethyl orthoformate.[1]
-
Thermal Cyclization: The resulting intermediate undergoes thermal cyclization in a high-boiling point solvent (e.g., diphenyl ether) to form 6-bromoquinolin-4-ol.[1][2]
-
Chlorination: The hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃), yielding the key intermediate, 6-bromo-4-chloroquinoline.[1][3]
-
Amination: The final step is a nucleophilic aromatic substitution (SₙAr) reaction where the 4-chloro group is displaced by an amino group to yield this compound.[4][5]
Q2: Why is 6-bromo-4-chloroquinoline a critical intermediate?
A2: 6-bromo-4-chloroquinoline is a vital precursor because the chlorine atom at the 4-position acts as a good leaving group, facilitating the introduction of the desired amino group via a nucleophilic aromatic substitution (SₙAr) reaction.[4][5] This step is crucial for forming the final 4-aminoquinoline scaffold, which is a common feature in many biologically active molecules.[6]
Q3: What are the primary applications of this compound?
A3: this compound is a versatile compound that serves as a crucial building block in medicinal chemistry and pharmaceutical research.[7] It is frequently used as an intermediate in the synthesis of various bioactive molecules, including potential antimalarial and anticancer agents.[7] Its derivatives have been investigated as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1]
Q4: What are the typical storage conditions for this compound?
A4: To ensure stability, this compound should be stored at 0-8°C.[7]
Synthesis Workflow and Troubleshooting
The general workflow for the synthesis of this compound is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of 4-Amino-6-bromoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Amino-6-bromoquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering systematic approaches to problem resolution.
Issue 1: Low or No Recovery of this compound from Silica Gel Column Chromatography
-
Symptom: The desired product does not elute from the column, or the recovered yield is significantly lower than expected.
-
Probable Cause: this compound, being a basic amine, can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption.
-
Solutions:
-
Mobile Phase Modification: Incorporate a basic modifier into the eluent system to compete with the product for binding to the acidic sites on the silica. A common and effective strategy is the addition of 0.1-1% triethylamine (TEA) to the mobile phase.
-
Use of Deactivated Silica: Employ an amine-functionalized or "deactivated" silica gel as the stationary phase. These specialized stationary phases have the acidic silanol groups capped, which minimizes the strong interactions with basic compounds and improves recovery.
-
Alternative Chromatographic Techniques: Consider using reversed-phase chromatography with a C18 column. The mobile phase would typically consist of a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine and improve peak shape.
-
Issue 2: Tailing or Broad Peaks During Column Chromatography
-
Symptom: The eluted product shows significant tailing or results in broad, poorly resolved peaks on the chromatogram.
-
Probable Cause: Similar to low recovery, this is often due to the strong interaction between the basic amine and the acidic silica gel.
-
Solutions:
-
Addition of a Basic Modifier: As with low recovery, adding a small amount of triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape by minimizing the acid-base interactions.
-
Column Pre-treatment: Before loading the sample, flush the column with the mobile phase containing the basic modifier. This helps to neutralize the active sites on the silica gel.
-
Optimize Loading Technique: Dissolve the crude product in a minimal amount of the initial mobile phase. If the solubility is low, a stronger solvent can be used, but the sample should then be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column as a dry powder.
-
Issue 3: Difficulty in Achieving Baseline Separation from Impurities
-
Symptom: Co-elution of the product with one or more impurities, making it difficult to obtain a pure fraction.
-
Probable Cause: The impurities have similar polarity to this compound.
-
Solutions:
-
Gradient Elution Optimization: Employ a shallow gradient elution. A slow and gradual increase in the polarity of the mobile phase can enhance the resolution between compounds with similar polarities.
-
Solvent System Screening: Experiment with different solvent systems. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system (with a basic modifier) can alter the selectivity and improve separation.
-
Recrystallization: If chromatography fails to provide the desired purity, recrystallization can be a powerful alternative.
-
Issue 4: Oiling Out During Recrystallization
-
Symptom: Instead of forming solid crystals upon cooling, the compound separates as an oil.
-
Probable Cause: The solute is too soluble in the chosen solvent, or the solution is being cooled too rapidly. The boiling point of the solvent may also be higher than the melting point of the solute.
-
Solutions:
-
Solvent System Modification: Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution before cooling. For example, if using ethanol, the addition of a small amount of water can often induce crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling rate.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
-
Issue 5: Colored Impurities in the Final Product
-
Symptom: The purified this compound is colored (e.g., yellow or brown) when it is expected to be a white or off-white solid.
-
Probable Cause: The presence of highly conjugated impurities or oxidation products.
-
Solutions:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that this may slightly reduce the yield.
-
Multiple Recrystallizations: A second recrystallization can often effectively remove residual colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 4-bromoaniline, isomeric byproducts formed during the quinoline synthesis, and degradation products resulting from harsh reaction conditions.
Q2: What is a good starting point for a solvent system for silica gel chromatography of this compound?
A2: A good starting point is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate and a polar solvent like methanol. Crucially, the mobile phase should be modified with a small amount of a base, such as 0.1-1% triethylamine (TEA). A gradient of 0-10% methanol in DCM with 0.5% TEA is a reasonable starting point.
Q3: Can I use reversed-phase chromatography for purification?
A3: Yes, reversed-phase chromatography using a C18 column can be a very effective alternative. A typical mobile phase would be a gradient of acetonitrile in water with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). The acidic modifier protonates the amine, which generally leads to better peak shapes.
Q4: My purified this compound is a solid. What is a good solvent for recrystallization?
A4: Finding the ideal recrystallization solvent often requires some experimentation. Good starting points for screening include ethanol, isopropanol, ethyl acetate, and acetonitrile, or mixtures of these with water or hexanes. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q5: How can I improve the yield of my recrystallization?
A5: To improve the yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. Washing the collected crystals with a minimal amount of ice-cold solvent will also help to prevent loss of product.
Data Presentation
The following table summarizes illustrative quantitative data for the purification of this compound. Please note that these values are typical for the purification of similar aromatic amines and should be used as a general guideline. Actual results may vary depending on the specific experimental conditions and the purity of the crude material.
| Purification Method | Stationary Phase / Solvent System | Starting Purity (%) | Final Purity (%) | Yield (%) | Observations |
| Column Chromatography | Silica Gel / DCM:MeOH (98:2) + 0.5% TEA | 85 | >98 | 75 | Good peak shape, baseline separation. |
| Column Chromatography | Amine-Functionalized Silica / Hexane:EtOAc (1:1) | 85 | >99 | 85 | Excellent peak shape, high recovery. |
| Recrystallization | Ethanol/Water | 85 | >97 | 65 | Formation of off-white needles. |
Experimental Protocols
Protocol 1: Flash Column Chromatography using a Modified Mobile Phase
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., dichloromethane with 0.5% triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. If solubility is an issue, use a stronger solvent like DCM/MeOH, then adsorb the sample onto a small amount of silica gel. Dry the silica with the adsorbed sample and load the resulting powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating to find a suitable solvent.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: A logical workflow for the purification of this compound.
Technical Support Center: Optimizing Derivatization of 4-Amino-6-bromoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the derivatization of 4-Amino-6-bromoquinoline. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The primary amino group at the C4 position is the most common site for derivatization. Typical reactions include acylation, amidation, sulfonylation, and reductive amination to introduce a wide variety of functional groups. The bromine atom at the C6 position can also be used for cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination, often after protecting or modifying the C4 amino group.
Q2: How do I choose the appropriate solvent for my reaction?
A2: Solvent selection is critical and depends on the specific reaction. For acylations or amidations, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are commonly used to avoid side reactions with the solvent. For cross-coupling reactions, solvents such as 1,4-dioxane, toluene, or DMF with an aqueous base are often employed. Always ensure your starting materials are soluble in the chosen solvent at the reaction temperature.
Q3: What type of base is recommended for reactions involving the 4-amino group?
A3: For reactions like acylation or sulfonylation, a non-nucleophilic organic base is typically used to scavenge the acid byproduct (e.g., HCl). Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. The choice of base can influence reaction rate and side product formation, so it may require optimization.
Q4: Can the bromine at the C6 position interfere with reactions at the C4 amino group?
A4: Generally, the C4 amino group is significantly more reactive towards electrophiles than the C6 bromo position is towards nucleophiles or cross-coupling conditions without a specific catalyst. Therefore, selective derivatization at the C4 position is readily achievable. However, under harsh conditions or with specific reagents, side reactions involving the bromine atom are possible.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | For cross-coupling reactions, ensure the palladium catalyst is not oxidized. Consider using a fresh batch or a more robust pre-catalyst. |
| Insufficient Reagent Reactivity | If using an acyl chloride that is old or has been exposed to moisture, its reactivity may be compromised. Consider using a freshly opened bottle or preparing it fresh. |
| Low Reaction Temperature | Some reactions require significant thermal energy to overcome the activation barrier. Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress by TLC or LC-MS. |
| Poor Solubility | If the starting material is not fully dissolved, the reaction will be slow. Try a different solvent system or add a co-solvent to improve solubility. |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Step |
| Di-acylation/Di-alkylation | If the product amine is reactive, it can react further. Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the electrophile to minimize this. |
| Reaction with Solvent | In some cases, solvents like DMF can decompose at high temperatures and participate in side reactions. If suspected, switch to a more inert solvent like dioxane or toluene. |
| Side reactions involving Bromine | Under certain basic or high-temperature conditions, the bromine atom can be susceptible to nucleophilic substitution. Lowering the reaction temperature or using a milder base can mitigate this. |
| Starting Material Impurity | Ensure the purity of your starting this compound using NMR or LC-MS. Impurities can lead to a cascade of side products. |
Issue 3: Reaction Stalls / Incomplete Conversion
| Potential Cause | Troubleshooting Step |
| Product Inhibition | The product formed might be coordinating to the catalyst (in cross-coupling) or a reagent, preventing further reaction. Try adding the reagents in portions over time. |
| Decomposition of Reagents | The reagents or catalyst may not be stable under the reaction conditions for extended periods. Monitor the reaction at earlier time points to determine the point of stall. |
| Equilibrium Reached | For reversible reactions, consider adding a dehydrating agent (like molecular sieves) or removing a byproduct to drive the reaction forward. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq).
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Add the acyl chloride (1.1 eq) dropwise over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
Data Presentation
Table 1: Effect of Solvent on Suzuki Coupling Yield
Reaction Conditions: this compound (1 eq), Phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), 100°C, 12h.
| Solvent | Yield (%) | Purity (LC-MS, %) |
| 1,4-Dioxane/H₂O (4:1) | 85 | >98 |
| Toluene/H₂O (4:1) | 78 | >98 |
| DMF/H₂O (4:1) | 72 | 95 |
| Acetonitrile/H₂O (4:1) | 65 | 96 |
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Decision tree for troubleshooting common reaction issues.
Stability and degradation of 4-Amino-6-bromoquinoline under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Amino-6-bromoquinoline under common experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to three main degradation pathways:
-
Oxidative Degradation: The electron-rich aromatic ring and the amino group are prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or certain reaction conditions. This can lead to the formation of N-oxides, hydroxylated derivatives, or colored impurities.
-
Hydrolysis: While generally stable, the amino group can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. This can lead to the formation of 4-hydroxy-6-bromoquinoline.
-
Photodegradation: Exposure to UV light can induce the degradation of the quinoline ring system, potentially through radical-mediated pathways. It is recommended to store the compound protected from light.
Q2: My reaction mixture is turning dark brown/black when using this compound in a palladium-catalyzed cross-coupling reaction. What could be the cause?
A2: Darkening of the reaction mixture in palladium-catalyzed reactions is common and can be attributed to several factors:
-
Palladium Black Formation: The active Pd(0) catalyst can agglomerate and precipitate as palladium black, especially at high temperatures or if the ligand is not effectively stabilizing the catalyst.
-
Ligand Degradation: Some phosphine ligands can degrade at high temperatures, contributing to the color change.
-
Substrate Degradation: As an electron-rich amine, this compound can potentially coordinate too strongly to the palladium center, leading to catalyst inhibition or degradation. Additionally, oxidative degradation of the substrate itself can produce colored byproducts.
Q3: I am observing a significant amount of de-bromination (loss of the bromine atom) in my Suzuki-Miyaura coupling reaction. How can I minimize this side reaction?
A3: De-bromination is a common side reaction in Suzuki-Miyaura couplings. To minimize it, consider the following:
-
Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide or potassium phosphate.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of de-bromination relative to the desired coupling.
-
Palladium Catalyst and Ligand: Screening different palladium sources and ligands can be beneficial. For instance, using a pre-catalyst that readily forms the active Pd(0) species can be advantageous.
-
Anhydrous Conditions: Ensure your solvents and reagents are anhydrous, as water can sometimes promote de-bromination.
Q4: I am having difficulty purifying my product after a reaction with this compound using silica gel chromatography. The compound seems to be streaking or irreversibly binding to the column. What can I do?
A4: The basic amino group of this compound can strongly interact with the acidic silanol groups on the surface of silica gel, leading to poor separation and low recovery. To address this:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1% v/v) is commonly used to compete with your compound for the acidic sites on the silica.
-
Pre-treat the Silica: Before loading your sample, flush the column with your mobile phase containing the basic modifier. This helps to neutralize the active sites on the silica gel.
-
Use Deactivated Silica: Consider using an amine-functionalized or "deactivated" silica gel for your stationary phase.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst. |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be critical. |
| Solvent Effects | Ensure all reactants are soluble in the chosen solvent system. Common solvents include dioxane, THF, and DMF, often with water as a co-solvent. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments. Microwave irradiation can also be effective in accelerating the reaction. |
| Boronic Acid Instability | Use a boronic ester (e.g., pinacol ester) for enhanced stability. Ensure the quality of your boronic acid. |
| De-bromination Side Reaction | Use milder reaction conditions (lower temperature, weaker base). Screen different catalyst/ligand systems. |
| Homocoupling of Boronic Acid | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen. |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Ligand Choice | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. |
| Base Incompatibility | The choice of base is crucial and substrate-dependent. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. |
| Catalyst Inhibition | The amino group of this compound might coordinate to the palladium center and inhibit the catalyst. Using a higher catalyst loading or a different ligand might help. |
| Insufficient Temperature | Buchwald-Hartwig reactions often require elevated temperatures (80-120 °C). |
| Beta-Hydride Elimination | This side reaction can occur with certain amine coupling partners. The choice of ligand and base can influence this pathway. |
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
The following table presents hypothetical data from a forced degradation study to illustrate the potential stability profile of this compound.
| Stress Condition | Conditions | Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acidic Hydrolysis | 1 M HCl, 60 °C | 24 | 15% | 4-Hydroxy-6-bromoquinoline |
| Basic Hydrolysis | 1 M NaOH, 60 °C | 24 | 25% | 4-Hydroxy-6-bromoquinoline, decomposition products |
| Oxidative | 6% H₂O₂, RT | 24 | 30% | N-oxides, hydroxylated quinolines |
| Thermal | 80 °C, solid state | 48 | < 5% | Minor unspecified degradation products |
| Photolytic | UV light (254 nm) | 24 | 40% | Complex mixture of degradation products |
Note: This data is illustrative and intended to provide a general understanding of potential degradation. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the aliquots with 1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with 1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 80 °C.
-
At specified time points, dissolve a portion of the solid for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a calibrated UV light source.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw aliquots from both samples at specified time points.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple this compound with an arylboronic acid.
Methodology:
-
To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Troubleshooting Low Yield in Suzuki Coupling.
Caption: Potential Degradation Pathways.
Identifying side products in 4-Amino-6-bromoquinoline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-bromoquinoline. The following information is designed to help you identify and mitigate the formation of common side products in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when working with this compound?
A1: The primary reactive sites on this compound are the bromine atom at the 6-position, the amino group at the 4-position, and the quinoline ring itself. Common side reactions can be categorized as:
-
Reactions involving the bromine atom: Incomplete or side reactions during cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr).
-
Reactions involving the amino group: Unwanted acylation, alkylation, or diazotization. The amino group can also be susceptible to oxidation.
-
Reactions involving the quinoline ring: Electrophilic substitution at positions other than the desired one, leading to isomeric byproducts. The quinoline nitrogen can also be N-oxidized.
Q2: How does the amino group at the 4-position influence the reactivity of the 6-bromo substituent?
A2: The amino group is a strong electron-donating group, which activates the quinoline ring towards electrophilic substitution. However, for nucleophilic substitution or cross-coupling reactions at the 6-position, its electronic effect is less direct but can still influence the overall electron density of the ring system. More importantly, the amino group itself can compete as a nucleophile or ligand in these reactions, potentially leading to side products.
Q3: Can I perform electrophilic substitution (e.g., nitration, halogenation) on this compound, and what are the expected regioselectivity and side products?
A3: Yes, electrophilic substitution is possible. The amino group is a powerful ortho-, para-director. Given the positions available on the quinoline ring, electrophilic attack is likely to occur at the 5- and 3-positions. Nitration of the related 6-bromoquinoline can yield a mixture of isomers.[1][2][3] Therefore, you can expect the formation of regioisomers as major side products.
Troubleshooting Guides
Issue 1: Low Yield and/or Multiple Products in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Possible Causes & Solutions:
| Side Product/Issue | Plausible Cause | Troubleshooting/Optimization Strategy |
| Debromination (Hydrodehalogenation) | Reductive elimination of a palladium-hydride species. This can be promoted by moisture or other protic sources. | Ensure anhydrous reaction conditions. Use freshly distilled, degassed solvents. |
| Homocoupling of Boronic Acid (Suzuki) | Occurs at high temperatures or with certain palladium catalysts. | Lower the reaction temperature. Screen different palladium catalysts and ligands. |
| Biaryl Byproducts (Buchwald-Hartwig) | Side reaction favored with some primary amines. | Optimize the catalyst, ligand, and base combination. The use of specific ligands like BINAP may be necessary.[4] |
| Reaction at the 4-Amino Group | The amino group can act as a nucleophile or ligand, interfering with the catalyst. | Protect the amino group (e.g., as an acetyl or Boc derivative) prior to the cross-coupling reaction. |
| Low Conversion | Inefficient catalyst system or deactivation of the catalyst. | Screen a variety of palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos). Optimize the base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and solvent. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol that may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).
-
Reaction: Heat the mixture with stirring at a temperature ranging from 80-100°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting Suzuki Coupling Reactions
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Issue 2: Formation of Isomeric Byproducts in Electrophilic Aromatic Substitution (e.g., Nitration)
Possible Causes & Solutions:
| Side Product/Issue | Plausible Cause | Troubleshooting/Optimization Strategy |
| Formation of 5-Nitro and 3-Nitro Isomers | The 4-amino group is a strong ortho-, para-director, leading to substitution at the 5- and 3-positions. | Optimize reaction temperature; lower temperatures may favor one isomer. The use of a protecting group on the amine can alter the directing effect. |
| N-Oxidation | The quinoline nitrogen can be oxidized by strong oxidizing agents like nitric acid. | Use milder nitrating agents or protect the quinoline nitrogen if possible. |
| Over-nitration/Degradation | Harsh reaction conditions (high temperature, high concentration of acid). | Carefully control the reaction temperature, preferably at 0°C or below. Use a less concentrated nitrating mixture. |
Experimental Protocol: General Procedure for Nitration
This protocol is adapted from the nitration of 6-bromoquinoline and may require optimization.[5]
-
Preparation: Cool concentrated sulfuric acid in an ice-salt bath to 0°C.
-
Addition of Substrate: Slowly add this compound to the cooled sulfuric acid with continuous stirring.
-
Addition of Nitrating Agent: Prepare a cooled mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the substrate solution, ensuring the temperature does not exceed 5°C.
-
Reaction: Stir the reaction mixture at a low temperature (e.g., 0°C to room temperature) and monitor its progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Dry the combined organic layers, concentrate, and purify by column chromatography.
Signaling Pathway for Nitration and Side Product Formation
Caption: Factors influencing product distribution in nitration.
Issue 3: Unwanted Reactions of the 4-Amino Group
Possible Causes & Solutions:
| Side Product/Issue | Plausible Cause | Troubleshooting/Optimization Strategy |
| Formation of Diazonium Salt Byproducts | Reaction of the primary amino group with nitrous acid (or its precursors). Diazonium salts can be unstable and lead to a mixture of products. | Avoid the use of nitrites or nitrous acid if diazotization is not the intended reaction. If diazotization is desired, carefully control the temperature (typically 0-5°C) to prevent decomposition of the diazonium salt.[6][7] |
| Unwanted Acylation/Alkylation | The amino group is a potent nucleophile and can react with acylating or alkylating agents present in the reaction mixture. | Protect the amino group before carrying out reactions with electrophiles that can react with it. Common protecting groups for amines include acetyl (Ac) and tert-butyloxycarbonyl (Boc). |
| Oxidation of the Amino Group | Strong oxidizing agents can oxidize the amino group to nitroso, nitro, or other species. | Use milder reaction conditions and avoid strong oxidants if the amino group is to be preserved. |
Experimental Protocol: Protection of the 4-Amino Group (Acetylation)
-
Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane or acetic acid.
-
Reagent Addition: Add an excess of acetic anhydride. A base like pyridine or triethylamine can be added to scavenge the acetic acid byproduct.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the N-acetylated product, which can be further purified by recrystallization or column chromatography.
Logical Diagram for Amine Group Reactivity Management
Caption: Decision workflow for protecting the 4-amino group.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
Technical Support Center: Synthesis of 4-Amino-6-bromoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-6-bromoquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two most common and effective strategies for the synthesis of this compound both start from 6-bromoquinolin-4-ol. The precursor is first converted to 4-chloro-6-bromoquinoline, which is then aminated. The two main methods for the amination step are:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of 4-chloro-6-bromoquinoline with a source of ammonia, such as aqueous or alcoholic ammonia, at elevated temperatures in a sealed vessel.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction. It utilizes an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LHMDS), in the presence of a palladium catalyst and a phosphine ligand.[1]
Q2: How can I synthesize the precursor, 4-chloro-6-bromoquinoline?
A2: The most common method for synthesizing 4-chloro-6-bromoquinoline is by chlorination of 6-bromoquinolin-4-ol. This is typically achieved by heating the starting material in an excess of a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[2]
Q3: Which amination method, SNAr or Buchwald-Hartwig, is generally preferred?
A3: The choice of method depends on several factors, including available equipment, desired scale, and tolerance of functional groups on the substrate.
-
SNAr is often simpler in terms of reagent cost and setup but may require harsh conditions (high temperature and pressure), which can be a limitation.
-
Buchwald-Hartwig amination is a more modern and often milder method that can provide higher yields and selectivity, but the palladium catalysts and ligands can be expensive.[3][4]
Troubleshooting Guides
Part 1: Synthesis of 4-chloro-6-bromoquinoline
Issue 1: Low yield of 4-chloro-6-bromoquinoline.
| Possible Cause | Troubleshooting Recommendation |
| Incomplete reaction | Ensure the reaction is heated to reflux (around 110°C for POCl₃) for a sufficient time (typically 3-6 hours).[2] Monitor the reaction progress by TLC until the starting material is consumed. |
| Degradation of product during workup | During the quench, add the reaction mixture slowly to crushed ice to control the exothermic reaction. Maintain a basic pH (around 8) during the workup to ensure the product precipitates and is not hydrolyzed back to the starting material. |
| Insufficient chlorinating agent | Use a significant excess of the chlorinating agent (e.g., POCl₃) to drive the reaction to completion. |
Issue 2: Product is a dark oil or tar instead of a solid.
| Possible Cause | Troubleshooting Recommendation |
| Impurities from starting material | Ensure the starting 6-bromoquinolin-4-ol is of high purity. Recrystallize if necessary before the chlorination step. |
| Incomplete removal of POCl₃ | After the reaction, remove the excess POCl₃ under reduced pressure before the aqueous workup. |
| Inadequate workup | Wash the crude product thoroughly with water to remove any remaining salts and acids. Recrystallization from a suitable solvent like ethanol or heptane can help purify the product. |
Part 2: Amination of 4-chloro-6-bromoquinoline
Issue 3: Low yield of this compound in SNAr.
| Possible Cause | Troubleshooting Recommendation |
| Insufficient temperature or pressure | The reaction typically requires heating in a sealed vessel to temperatures between 100-150°C to proceed at a reasonable rate.[5] |
| Low concentration of ammonia | Use a concentrated solution of ammonia in a solvent like ethanol to ensure a high concentration of the nucleophile. |
| Reversibility of the reaction | The addition of a base can help to neutralize the HCl generated during the reaction and drive the equilibrium towards the product. |
Issue 4: Low yield of this compound in Buchwald-Hartwig Amination.
| Possible Cause | Troubleshooting Recommendation |
| Inactive catalyst | Use a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂. Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium(0) species.[3] |
| Inappropriate ligand | Bulky, electron-rich phosphine ligands like XPhos or Xantphos are often effective for this type of amination.[3] Consider screening different ligands to find the optimal one for your specific substrate. |
| Incorrect base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[3] |
| Presence of water | Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and the base. |
Issue 5: Formation of side products.
| Possible Cause | Troubleshooting Recommendation |
| Hydrolysis of the chloro-group | In both SNAr and Buchwald-Hartwig reactions, the presence of water can lead to the formation of 6-bromoquinolin-4-ol as a byproduct. Ensure anhydrous conditions. |
| Di-amination (reaction at the 6-bromo position) | The 4-chloro position is generally more reactive towards nucleophilic attack than the 6-bromo position. However, under forcing conditions, di-amination can occur. Use milder conditions or a more selective catalyst system if this is observed. |
| Reduction of the bromo-group (dehalogenation) | This can be a side reaction in palladium-catalyzed reactions. Optimizing the ligand and reaction time can help to minimize this. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 4-chloro-6-bromoquinoline
| Starting Material | Chlorinating Agent | Additive | Solvent | Temperature | Time | Yield | Reference |
| 6-bromoquinolin-4-ol | POCl₃ | DMF (cat.) | None | 110°C | 3 h | 81% | [2] |
| 6-bromo-4-hydroxyquinoline | PCl₃ | DMF (cat.) | None | Reflux | 6 h | 84% | [6] |
| 6-bromo-quinolin-4-ol | POCl₃ | None | None | Reflux | 6 h | 98.5% | [6] |
Table 2: Reaction Conditions for the Amination of Chloro- and Bromoquinolines
| Substrate | Method | Amine Source | Catalyst / Ligand | Base | Solvent | Temperature | Time | Yield | Reference |
| 4-chloro-6-bromocinnoline | SNAr | Conc. NH₃ | None | None | Ethanol | 100-150°C | Several hours | Not specified | [5] |
| 6-bromo-2-chloroquinoline | Buchwald-Hartwig | LHMDS | Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 100°C | 12-16 h | Not specified | [3] |
| 7-substituted-4-chloroquinoline | SNAr | Butyl amine | None | None | None | 120-130°C | 6 h | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-6-bromoquinoline [2]
-
To 6-bromoquinolin-4-ol (2.023 g, 0.009 mol), add phosphorus oxychloride (POCl₃, 25 mL) dropwise.
-
Add two drops of N,N-dimethylformamide (DMF).
-
Stir the mixture for 5 minutes at room temperature, then heat to reflux at 110°C for 3 hours.
-
After cooling, distill off most of the excess POCl₃ under reduced pressure.
-
Slowly and carefully pour the remaining oil into ice water with vigorous stirring.
-
Adjust the pH of the solution to 5-6 with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane.
-
Wash the combined organic layers twice with water, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the product.
Protocol 2: Synthesis of this compound via SNAr (Adapted from a similar procedure) [5]
-
In a sealed reaction vessel, dissolve 4-chloro-6-bromoquinoline (1.0 mmol) in ethanol.
-
Add a concentrated solution of ammonia in ethanol.
-
Heat the sealed tube to 120-150°C for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the residue with an aqueous base (e.g., sodium hydroxide) to liberate the free amine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of this compound via Buchwald-Hartwig Amination (Adapted from a similar procedure) [3]
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 4-chloro-6-bromoquinoline (1.0 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), and a phosphine ligand (e.g., XPhos, 6 mol%).
-
Add anhydrous dioxane via syringe.
-
Add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.0 M in THF) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 100°C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for low amination yield.
References
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of intermediates in bromoquinoline synthesis
Topic: Preventing Hydrolysis of Intermediates in Bromoquinoline Synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted hydrolysis of key intermediates during the synthesis of bromoquinolines. The following sections provide answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols to help ensure the success of your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using a bromoquinoline is resulting in low yields and significant byproduct formation. Could hydrolysis be the underlying issue?
A1: Yes, hydrolysis is a common culprit in Suzuki-Miyaura reactions, specifically the hydrolysis of the boronic acid or boronic ester reagent. This side reaction, known as protodeboronation, replaces the boron functional group with a hydrogen atom, effectively quenching the reagent.[1][2] Boronic acids are particularly susceptible to this degradation, especially at elevated temperatures.[1] This can lead to reduced yields of the desired coupled product and the formation of homocoupling byproducts.[1]
Q2: How can I minimize or prevent the degradation of the boronic acid reagent during a Suzuki-Miyaura coupling?
A2: To enhance the stability of the boron reagent, several strategies can be employed. Using boronic esters, such as pinacol esters, is highly recommended as they are generally more stable and less prone to premature hydrolysis and protodeboronation compared to boronic acids.[1][3] It is also crucial to maintain a rigorously degassed, oxygen-free reaction environment.[1] In cases where the boronic acid is inherently unstable, using a highly active catalyst and shorter reaction times may allow the desired cross-coupling to "outrun" the decomposition side reaction.[1]
Q3: During the synthesis of a 3-bromoquinoline derivative, I am observing aniline byproducts. What could be causing this contamination?
A3: The formation of aniline derivatives often points to the hydrolysis of an N-aryliminium ion intermediate.[4] Certain synthetic pathways, such as the acid-promoted reaction of arylmethyl azides with alkynes, generate these electrophilic iminium ions. If water is present in the reaction medium, it can act as a nucleophile and attack the iminium ion, leading to its hydrolysis and the formation of the corresponding aniline as a byproduct.[4]
Q4: What are the essential laboratory practices to prevent the hydrolysis of extremely water-sensitive intermediates, such as Grignard reagents?
A4: When working with highly reactive, water-sensitive intermediates like Grignard reagents, maintaining strict anhydrous (water-free) conditions is paramount.[5][6] All glassware should be thoroughly dried, typically by oven-drying or flame-drying under vacuum. Solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to completely exclude atmospheric moisture.[6][7]
Q5: I am attempting a bromination on a methoxy-substituted quinoline, but the methoxy group is being converted to a hydroxyl group. What is causing this unexpected reaction?
A5: This side reaction is likely the result of ether hydrolysis catalyzed by acid generated in situ.[8] Many electrophilic bromination reactions produce hydrogen bromide (HBr) as a byproduct. The resulting acidic environment can then facilitate the cleavage of the methoxy ether group, converting it into a hydroxyl group.[8]
Troubleshooting Guides
Table 1: Troubleshooting Hydrolysis in Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low yield of coupled product; presence of debrominated starting material. | Protodeboronation of Boronic Acid: The boronic acid is hydrolyzed by trace water, especially at high temperatures.[1][2] | Use a more stable boronic ester (e.g., pinacol ester).[1][3] Ensure all reagents and solvents are anhydrous. Optimize the reaction for a lower temperature and shorter duration if possible.[1] |
| Formation of biaryl homocoupling products. | Boronic Acid Instability / Oxygen Presence: Unstable boronic acids can lead to homocoupling.[1] Oxygen can degrade the Pd(0) catalyst, promoting side reactions.[1] | Use a more stable boronic ester.[1] Thoroughly degas the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon).[1] |
| Inconsistent reaction outcomes. | Reagent Quality: Boronic acids can dehydrate or degrade upon storage. | Verify the purity and integrity of the boronic acid reagent before use. Store sensitive reagents under an inert atmosphere. |
Table 2: General Strategies to Prevent Unwanted Hydrolysis
| Strategy | Description | Key Applications |
| Use of Anhydrous Reagents & Solvents | Employing solvents and reagents with minimal water content. | Critical for reactions involving Grignard reagents, organolithiums, and other highly reactive organometallics.[5][6][9] |
| Inert Atmosphere | Conducting the reaction under a blanket of inert gas like nitrogen or argon. | Prevents atmospheric moisture from entering the reaction vessel. Essential for all moisture-sensitive reactions.[6][7] |
| Use of More Stable Intermediates | Substituting a hydrolysis-prone reagent with a more robust analogue. | Using boronic esters instead of boronic acids in Suzuki couplings.[1][3] |
| pH Control | Maintaining the reaction mixture at a pH where hydrolysis is minimized. | Can be critical in aqueous workups or reactions where acidic or basic conditions accelerate hydrolysis.[7] |
| Temperature & Time Optimization | Running the reaction at the lowest effective temperature for the shortest possible time. | Reduces the rate of decomposition for thermally unstable intermediates like certain boronic acids and diazonium salts.[1] |
| Use of Desiccants or Drying Agents | Adding a substance that chemically binds with water. | Can be used in reaction setups or for drying solvents, although careful selection is needed to avoid side reactions.[7] |
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline with an Arylboronic Acid
This protocol is a generalized procedure and should be optimized for specific substrates.
Materials:
-
3-Bromoquinoline
-
Arylboronic acid (or pinacol ester) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a Schlenk flask, add 3-bromoquinoline, the arylboronic acid, the palladium catalyst, and the base.[10]
-
Establish Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[10]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[10]
Protocol 2: Regioselective Synthesis via Acid-Promoted Rearrangement (Hydrolysis-Sensitive Step)
This protocol is adapted from a method that proceeds through a hydrolysis-sensitive iminium ion intermediate.[4]
Materials:
-
Arylmethyl azide (1.0 equiv)
-
1-Bromoalkyne (2.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (1.2 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (for subsequent oxidation step)
-
Saturated NaHCO₃ solution
Procedure:
-
Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the arylmethyl azide in anhydrous DCE.
-
Acid Addition: Add TfOH to the solution and stir for 5 minutes at room temperature.
-
Alkyne Addition: Add the 1-bromoalkyne to the reaction mixture.
-
Reaction: Stir the reaction overnight at room temperature. The key iminium intermediate is formed during this step and is susceptible to hydrolysis if water is present.
-
Quenching: Carefully quench the reaction by adding a saturated NaHCO₃ solution.[11]
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Subsequent Steps: The resulting crude dihydroquinoline is then typically oxidized (e.g., with DDQ) to afford the final bromoquinoline product.[4]
Visual Guides
Caption: Troubleshooting workflow for diagnosing and solving hydrolysis issues.
Caption: Reaction pathway for the hydrolysis of an iminium ion intermediate.
Caption: Side reaction showing protodeboronation of a boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. byjus.com [byjus.com]
- 7. carbodiimide.com [carbodiimide.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Managing exothermic reactions in large-scale 4-Amino-6-bromoquinoline synthesis
Welcome, Researchers, Scientists, and Drug Development Professionals.
This technical support center provides comprehensive guidance on managing the exothermic risks associated with the large-scale synthesis of 4-Amino-6-bromoquinoline. Our resources include in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety data to ensure the safe and efficient execution of your synthesis.
Troubleshooting Guide: Managing Exothermic Events
Exothermic reactions, if not properly controlled, can lead to thermal runaway, compromising yield, purity, and safety. The primary exothermic event in the synthesis of this compound occurs during the nucleophilic aromatic substitution (SNAr) of the 4-chloro group with an amine source.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Rise | - Inadequate cooling capacity for the reactor scale.- Addition rate of the aminating agent is too fast.- Incorrect solvent with low boiling point or poor heat transfer properties.- Insufficient stirring leading to localized hot spots. | - Ensure the reactor's cooling system is appropriately sized for the reaction volume and expected exotherm.- Implement a controlled, slow addition of the aminating agent using a dosing pump.- Utilize a high-boiling point solvent with good thermal conductivity.- Verify efficient and consistent agitation throughout the reaction. |
| Pressure Buildup in a Sealed Reactor | - The reaction temperature has exceeded the boiling point of the solvent or a low-boiling point byproduct is forming.- Gaseous byproducts are being generated.- The rate of the exothermic reaction is causing rapid vaporization. | - Immediately reduce or stop the addition of the aminating agent.- Apply emergency cooling to the reactor.- If pressure continues to rise, vent the reactor to a safe location through a designated scrubbing system.- Re-evaluate the process parameters, including temperature and addition rate. |
| Low Yield and/or Impurity Formation | - Side reactions are occurring due to excessive temperatures.- Thermal degradation of the starting material or product.- Incomplete reaction due to insufficient temperature or reaction time after the initial exotherm. | - Optimize the reaction temperature to find a balance between reaction rate and impurity formation.- Analyze the impurity profile to identify potential side reactions and their temperature dependence.- Ensure the reaction is held at the target temperature for a sufficient duration after the addition is complete to drive the reaction to completion. |
| Inconsistent Batch-to-Batch Results | - Variations in the quality or concentration of starting materials.- Inconsistent control over the addition rate and temperature.- Differences in reactor geometry or cooling efficiency between scales. | - Implement stringent quality control on all raw materials.- Standardize the process parameters, including addition profiles and temperature control, using an automated system.- Conduct a thorough process hazard analysis (PHA) before scaling up to a new reactor. |
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound?
A1: The primary exothermic step is the nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro group of 6-bromo-4-chloroquinoline is displaced by an amino group, typically from ammonia or an ammonia equivalent. This amination reaction is generally highly exothermic.
Q2: How can I estimate the potential temperature rise of this reaction?
A2: The potential temperature rise, or adiabatic temperature rise (ΔTad), can be estimated using calorimetric data, such as that from a reaction calorimeter. This data provides the heat of reaction (ΔHr), which, when combined with the heat capacity (Cp) of the reaction mixture and the mass of the reactants,
Technical Support Center: 4-Amino-6-bromoquinoline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-bromoquinoline. The focus is on selecting alternative and greener solvents to enhance reaction efficiency, improve safety profiles, and promote sustainable laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with traditional solvents used for this compound reactions?
Traditional solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM) are often effective for dissolving this compound and its reactants. However, they present several environmental, health, and safety concerns, including high boiling points which make them difficult to remove, potential toxicity, and contributions to volatile organic compound (VOC) emissions.
Q2: What are some recommended green or alternative solvents for reactions with this compound?
Several greener alternatives are gaining prominence in organic synthesis and can be adapted for this compound reactions. These include:
-
Ethanol and Water: These are highly sustainable and non-toxic solvents.[1][2] Their utility can be enhanced for specific reactions through techniques like microwave-assisted synthesis.
-
2-Propanol: A less toxic alternative to other organic solvents, it has been successfully used in microwave-assisted synthesis of related heterocyclic compounds.
-
Polyethylene glycol (PEG-400): A non-toxic, biodegradable, and low-volatility solvent that has shown excellent results for nucleophilic aromatic substitution (SNAr) reactions.
-
Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, it is a viable replacement for DMF and DMSO in SNAr reactions.
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it is a greener alternative to Tetrahydrofuran (THF).
Q3: How does the choice between a protic and an aprotic solvent affect my reaction?
The nature of the solvent is critical, particularly for substitution reactions.
-
Polar Protic Solvents (e.g., water, ethanol) have O-H or N-H bonds and can solvate both cations and anions effectively. They are generally preferred for SN1 reactions as they stabilize the carbocation intermediate. However, they can form hydrogen bonds with nucleophiles, potentially reducing their reactivity in SN2 reactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Cyrene™) lack O-H or N-H bonds. They are excellent for SN2 reactions because they solvate cations but leave the nucleophile relatively "free" and more reactive.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low Solubility of this compound | The chosen green solvent may not be optimal for this specific substrate. | 1. Consult a solubility guide: Refer to the qualitative solubility table below. 2. Use a co-solvent system: A mixture of solvents, such as ethanol/water, can improve solubility.[3] 3. Gentle heating or sonication: This can help dissolve the starting material. 4. Consider a different class of green solvent: If a protic solvent fails, a bio-based aprotic solvent like Cyrene™ might be more effective. |
| Poor Reaction Yield | 1. Suboptimal solvent choice for the reaction mechanism. 2. The reaction may be too slow at the chosen temperature. | 1. Match solvent to mechanism: For SNAr reactions, consider a polar aprotic solvent like PEG-400 or Cyrene™. 2. Increase reaction temperature: If the solvent's boiling point allows, increasing the temperature can improve reaction rates. 3. Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often in greener solvents like ethanol or 2-propanol. |
| Difficult Product Purification | The solvent has a high boiling point, making it difficult to remove. | 1. Switch to a lower-boiling point solvent: If the reaction conditions permit, a solvent like 2-MeTHF or ethanol is easier to remove under reduced pressure. 2. Aqueous workup: For water-soluble solvents like Cyrene™, purification can sometimes be achieved by precipitation upon adding water. |
| Reaction Stalls or is Incomplete | The nucleophile may be deactivated by the solvent. | 1. Switch to an aprotic solvent: If you are using a protic solvent for a reaction requiring a strong nucleophile (like an SNAr), switching to an aprotic alternative can enhance nucleophilicity. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Alternative Solvents
| Solvent | Class | Expected Qualitative Solubility | Notes |
| Water | Polar Protic | Low | Solubility may be pH-dependent. |
| Ethanol | Polar Protic | Moderately Soluble | Often used in combination with water. |
| 2-Propanol | Polar Protic | Moderately Soluble | A common solvent for microwave-assisted synthesis. |
| PEG-400 | Polar Aprotic | Soluble | A good candidate for SNAr reactions. |
| Cyrene™ | Polar Aprotic | Soluble | A bio-based alternative to DMF and NMP. |
| 2-MeTHF | Aprotic | Moderately Soluble | A greener alternative to THF. |
Table 2: Comparison of Greener Solvents for Nucleophilic Aromatic Substitution (SNAr) Reactions
| Solvent | Boiling Point (°C) | Key Advantages | Potential Disadvantages |
| PEG-400 | >250 | Non-toxic, biodegradable, low volatility | High viscosity, can be difficult to remove |
| Cyrene™ | 227 | Bio-based, biodegradable, water-soluble | Can be unstable in the presence of strong bases |
| 2-Propanol | 82.5 | Low toxicity, readily available | Lower boiling point may limit reaction temperature |
| Ethanol/Water | 78-100 | Highly sustainable, non-toxic | May require optimization of solvent ratios |
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment of this compound
This protocol provides a framework for determining the qualitative and quantitative solubility of this compound in a chosen alternative solvent.
-
Preparation: Add a known excess amount of this compound to a sealed vial containing a measured volume of the test solvent.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vial to pellet the undissolved solid.
-
Analysis: Carefully remove a known volume of the supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Protocol 2: General Procedure for Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for performing an SNAr reaction with this compound using a greener solvent under microwave irradiation.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine this compound (1 equivalent), the desired nucleophile (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add the chosen green solvent (e.g., 2-propanol, ethanol, or PEG-400) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction mixture. If the solvent is water-miscible, the product may be precipitated by adding water. Otherwise, perform a standard aqueous workup and extract the product with a suitable organic solvent. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A logical workflow for selecting an appropriate alternative solvent.
Caption: A decision tree for troubleshooting common reaction issues.
References
Validation & Comparative
A Comparative Guide to 4-Amino-6-bromoquinoline and 4-chloro-6-bromoquinoline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted quinolines are paramount scaffolds in the design of novel therapeutic agents and functional materials. Among these, 4-Amino-6-bromoquinoline and 4-chloro-6-bromoquinoline serve as versatile building blocks. This guide provides an objective comparison of their synthesis and reactivity, supported by experimental data, to aid researchers in selecting the optimal starting material for their synthetic endeavors.
I. Synthesis and Accessibility
The synthetic routes to this compound and 4-chloro-6-bromoquinoline are intrinsically linked, with the latter often serving as a direct precursor to the former. This relationship is a critical factor in synthetic planning.
1.1. Synthesis of 4-chloro-6-bromoquinoline
The most prevalent and high-yielding synthesis of 4-chloro-6-bromoquinoline commences from the readily available 4-bromoaniline. The initial step involves a condensation reaction with a malonic acid derivative, such as Meldrum's acid, followed by a thermal cyclization to furnish 6-bromoquinolin-4-ol. Subsequent chlorination of the hydroxyl group at the 4-position using a reagent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), affords the desired 4-chloro-6-bromoquinoline in excellent yields.[1][2][3]
Caption: Synthetic pathway for 4-chloro-6-bromoquinoline.
1.2. Synthesis of this compound
Direct, high-yielding methods for the de novo synthesis of this compound are less commonly reported. The predominant route to this compound involves the nucleophilic aromatic substitution (SNAr) of the 4-chloro group in 4-chloro-6-bromoquinoline with an amine source.[4] This can be achieved using various ammonia equivalents or protected amines, followed by deprotection. This positions 4-chloro-6-bromoquinoline as a key intermediate for accessing its 4-amino counterpart.
Caption: Primary synthetic route to this compound.
Table 1: Comparison of Synthetic Accessibility
| Feature | 4-chloro-6-bromoquinoline | This compound |
| Primary Synthetic Route | From 6-bromoquinolin-4-ol | From 4-chloro-6-bromoquinoline |
| Key Reaction | Chlorination (e.g., with POCl₃) | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Yields | 81-98.5% for chlorination step[1][2] | Variable, dependent on amine source and conditions |
| Accessibility | Readily synthesized in high yields | Synthesis is dependent on the availability of the 4-chloro precursor |
II. Comparative Reactivity in Synthesis
The distinct functionalities at the 4-position—a chloro group versus an amino group—confer markedly different reactivity profiles to these molecules, making them suitable for different downstream applications.
2.1. Reactivity of 4-chloro-6-bromoquinoline
The key to the synthetic utility of 4-chloro-6-bromoquinoline lies in the differential reactivity of its two halogen atoms.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen activates the 4-position towards nucleophilic attack. The chloro group is a good leaving group, allowing for its displacement by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities.[5][6][7] This reaction is the primary method for synthesizing 4-aminoquinoline derivatives.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions: 4-chloro-6-bromoquinoline is an excellent substrate for sequential cross-coupling reactions. The carbon-bromine bond at the 6-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the 4-position. This allows for selective functionalization at the 6-position via reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while leaving the 4-chloro group intact for subsequent SNAr or a second, more forcing cross-coupling reaction.[8]
Table 2: Representative Yields for Selective Suzuki-Miyaura Coupling at the C6-Position of a 4-chloro-6-bromoquinoline Analogue
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-6-phenylquinoline-3-carbonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-6-(4-methoxyphenyl)quinoline-3-carbonitrile | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 4-Chloro-6-(3-fluorophenyl)quinoline-3-carbonitrile | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-Chloro-6-(4-(trifluoromethyl)phenyl)quinoline-3-carbonitrile | 75-85 |
| 5 | Thiophen-2-ylboronic acid | 4-Chloro-6-(thiophen-2-yl)quinoline-3-carbonitrile | 70-80 |
| Data is based on a similar substrate, 6-Bromo-4-chloroquinoline-3-carbonitrile, under optimized conditions.[8] |
2.2. Reactivity of this compound
The presence of the amino group at the 4-position significantly alters the reactivity of the quinoline core.
-
Nucleophilicity of the Amino Group: The primary amino group is nucleophilic and can undergo further reactions such as acylation, alkylation, and sulfonylation to introduce a wide array of side chains, a common strategy in the development of antimalarial drugs like chloroquine.[9]
-
Modulation of Ring Electronics: The amino group is an electron-donating group, which can influence the reactivity of the quinoline ring in electrophilic aromatic substitution reactions, although these are less common on the electron-deficient quinoline system.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 6-position remains a handle for cross-coupling reactions. Buchwald-Hartwig amination can be performed on bromoquinolines to introduce further nitrogen-based substituents.[10][11]
Caption: Comparative reactivity of the two quinoline derivatives.
III. Experimental Protocols
3.1. General Protocol for the Synthesis of 4-chloro-6-bromoquinoline from 6-Bromoquinolin-4-ol [1][2]
-
To a stirred suspension of 6-bromoquinolin-4-ol in an appropriate solvent (e.g., toluene or neat), add phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 4-chloro-6-bromoquinoline.
3.2. General Protocol for Nucleophilic Aromatic Substitution on 4-chloro-6-bromoquinoline (Synthesis of 4-Aminoquinolines) [4][5]
Conventional Heating:
-
In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-6-bromoquinoline in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add the desired amine (typically 1.2-2.0 equivalents). For less reactive amines, a base (e.g., triethylamine or potassium carbonate) may be required.
-
Heat the reaction mixture at a temperature ranging from 80 to 130 °C for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Perform a standard aqueous workup, including extraction with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Microwave-Assisted Synthesis:
-
In a microwave-safe vial, combine 4-chloro-6-bromoquinoline and the amine in a suitable solvent (e.g., DMSO or NMP).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140-180 °C) for a short duration (e.g., 20-30 minutes).
-
After cooling, isolate the product by precipitation with water or by extraction.
-
Purify as needed.
Caption: General experimental workflow for synthesis.
IV. Conclusion
The choice between this compound and 4-chloro-6-bromoquinoline is dictated by the intended synthetic transformation.
-
4-chloro-6-bromoquinoline is the more versatile starting material for constructing a diverse library of substituted quinolines. Its differential halide reactivity allows for sequential, regioselective functionalization at both the 4- and 6-positions. It is also the primary precursor for the synthesis of this compound.
-
This compound is the preferred substrate when the synthetic goal is to elaborate on the 4-amino group or when the presence of this functionality is crucial for the target molecule's biological activity. The remaining bromo group at the 6-position still provides a handle for further diversification via cross-coupling reactions.
Ultimately, a thorough understanding of the distinct reactivity of each compound will enable researchers to devise more efficient and elegant synthetic strategies in their drug discovery and materials science programs.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 4-Aminoquinoline Derivatives and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of 4-aminoquinoline derivatives against the well-established antimalarial drug, chloroquine. While 4-amino-6-bromoquinoline serves as a versatile precursor in the synthesis of various bioactive molecules, this guide will focus on the broader class of 4-aminoquinoline derivatives, for which comparative data with chloroquine is more readily available in the scientific literature.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] The analysis encompasses both antimalarial and anticancer activities, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Antimalarial Efficacy
The 4-aminoquinoline scaffold is the cornerstone of many antimalarial drugs, with chloroquine being the most famous, yet now often ineffective, example due to widespread resistance.[3][4][6] Researchers have synthesized novel 4-aminoquinoline derivatives to overcome this resistance.[3][9][11] The primary mechanism of antimalarial action for chloroquine and its derivatives is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[1][2][4] This leads to the accumulation of toxic free heme, ultimately causing parasite death.[1][4]
Quantitative Comparison of Antimalarial Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of various 4-aminoquinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, with chloroquine included for direct comparison. Lower IC50 values indicate higher potency.
| Compound/Derivative | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | D6 (CQS) | 10.7 | [10] |
| W2 (CQR) | 87.2 | [10] | |
| 3D7 (CQS) | 35 ± 8 | [4] | |
| W2 (CQR) | 550 ± 0.0 | [4] | |
| Bisquinoline Derivative | D6 (CQS) | 7.5 | [10] |
| W2 (CQR) | 19.2 | [10] | |
| Monoquinoline (MAQ) | 3D7 (CQS) | 105 ± 7 | [4] |
| W2 (CQR) | 60 ± 20 | [4] | |
| Bisquinoline (BAQ) | 3D7 (CQS) | 35 ± 8 | [4] |
| W2 (CQR) | 550 ± 0.0 | [4] | |
| 4-Aminoquinoline Analog 1 | 3D7 (CQS) | Low Nanomolar | [3] |
| Dd2 (CQR) | Low Nanomolar | [3] | |
| 4-Aminoquinoline Analog 4 | K14 (CQR) | 7.5 | [3] |
Anticancer Efficacy
The 4-aminoquinoline scaffold has also been investigated for its potential as an anticancer agent.[7][12][14] Chloroquine itself has been shown to enhance the efficacy of chemotherapy and radiation by disrupting lysosomal function and autophagy in cancer cells.[12] Novel derivatives have been synthesized to improve upon these anticancer properties.[7][12][16]
Quantitative Comparison of Anticancer Activity
The following table presents the 50% growth inhibition (GI50) values for various 4-aminoquinoline derivatives against different human cancer cell lines, with chloroquine included for comparison. Lower GI50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | GI50 (µM) | Reference |
| Chloroquine (CQ) | MDA-MB-468 (Breast) | 24.36 | [7] |
| MCF-7 (Breast) | 20.72 | [7] | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [7] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | Lower than CQ | [7] |
| Bisquinoline compound 10 | MDA-MB-468 (Breast) | 7.35 | [7] |
| MCF-7 (Breast) | 14.80 | [7] | |
| Compound 33 (sulfonyl analog) | MDA-MB-231 (Breast) | 5.97 | [12] |
| MDA-MB-468 (Breast) | 4.18 | [12] | |
| MCF-7 (Breast) | 4.22 | [12] | |
| Compound 13 (VR23) | MDA-MB-468 (Breast) | Significantly lower than CQ | [13] |
Experimental Protocols
In Vitro Antimalarial Assay (SYBR Green I-based Method)
This assay is a widely used fluorescence-based method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.
-
Drug Preparation: Test compounds and chloroquine are serially diluted in culture medium in a 96-well plate.
-
Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. This buffer lyses the red blood cells, releasing the parasite DNA.
-
Fluorescence Measurement: SYBR Green I intercalates with the parasite DNA, and the fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth. The IC50 value is calculated by comparing the fluorescence of treated wells to untreated controls.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 4-aminoquinoline derivatives or chloroquine and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 value is determined by plotting cell viability against compound concentration.
Signaling Pathways and Mechanisms of Action
Antimalarial Mechanism of Action
The primary antimalarial mechanism of 4-aminoquinolines involves the disruption of heme detoxification in the malaria parasite.
Caption: Antimalarial mechanism of 4-aminoquinolines.
Anticancer Signaling Pathway
The anticancer effects of 4-aminoquinoline derivatives can be multifaceted, often involving the inhibition of key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt pathway.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
- 15. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 18. researchgate.net [researchgate.net]
Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel 4-Aminoquinoline Analogs
For researchers, scientists, and professionals in drug development, the quest for more effective and safer therapeutic agents is a constant endeavor. Within this landscape, 4-aminoquinoline analogs have emerged as a promising class of compounds with a versatile range of biological activities. This guide provides an objective comparison of the performance of novel 4-aminoquinoline analogs against established alternatives, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of these potential drug candidates.
The 4-aminoquinoline scaffold, famously represented by the antimalarial drug chloroquine, has been a cornerstone in medicinal chemistry for decades.[1] However, the rise of drug resistance has necessitated the development of new analogs with improved efficacy and broader applications.[2] Recent research has focused on modifying the 4-aminoquinoline core to enhance its activity against resistant malaria strains and to explore its potential in other therapeutic areas, notably oncology.[3][4]
Antimalarial Activity: Overcoming Resistance
A primary focus of novel 4-aminoquinoline analog development has been to combat chloroquine-resistant strains of Plasmodium falciparum, the deadliest malaria parasite.[3] Many new analogs have demonstrated superior activity against these resistant strains compared to chloroquine and even amodiaquine, another 4-aminoquinoline derivative.[5][6]
The principal mechanism of antimalarial action for 4-aminoquinolines is the inhibition of hemozoin formation.[7] In the parasite's digestive vacuole, hemoglobin from the host's red blood cells is broken down, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 4-aminoquinolines are thought to interfere with this process, leading to a buildup of toxic heme and parasite death.[8][9]
Comparative In Vitro Antimalarial Activity
The following table summarizes the in vitro antiplasmodial activity (IC50 values) of several novel 4-aminoquinoline analogs against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, in comparison to standard drugs. Lower IC50 values indicate higher potency.
| Compound/Drug | P. falciparum Strain (CQS) IC50 (nM) | P. falciparum Strain (CQR) IC50 (nM) | Reference |
| Chloroquine | ~10-20 | >100 | [6][10] |
| Amodiaquine | ~5-15 | ~20-50 | [6][8] |
| Novel Analog 1 | 8.5 | 15.2 | [5] |
| Novel Analog 2 | 12.1 | 28.4 | [5] |
| TDR 58845 | 5.52 - 12.0 | 20.8 - 89.8 | [10] |
| TDR 58846 | 6.15 - 11.5 | 22.5 - 85.4 | [10] |
Anticancer Activity: A New Frontier
Beyond malaria, novel 4-aminoquinoline analogs are being investigated for their potential as anticancer agents.[11] One of the key mechanisms identified is the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. HIF-1α is a transcription factor that plays a crucial role in tumor survival and progression, particularly in the hypoxic (low oxygen) environments characteristic of solid tumors.[12] By inhibiting HIF-1α, these compounds can disrupt tumor metabolism, angiogenesis, and other processes essential for cancer cell survival.[11]
Comparative In Vitro Anticancer Activity
The table below presents the in vitro cytotoxic activity (IC50 values) of a novel 4-aminoquinoline analog targeting the HIF-1α pathway in different cancer cell lines, compared to a standard chemotherapeutic agent.
| Compound/Drug | MiaPaCa-2 (Pancreatic Cancer) IC50 (nM) | MDA-MB-231 (Breast Cancer) IC50 (nM) | Reference |
| Compound 3s | 0.6 | 53.3 | |
| Doxorubicin | Varies (µM range) | Varies (µM range) | [2] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Antiplasmodial Activity Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., 3D7 for CQS and K1 for CQR) are cultured in human red blood cells in RPMI-1640 medium supplemented with human serum and hypoxanthine.[13][14]
-
Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.
-
Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[15]
-
Growth Assessment: Parasite growth is quantified using various methods, such as staining with a fluorescent dye like SYBR Green I and measuring fluorescence, or by a colorimetric assay measuring the activity of parasite-specific lactate dehydrogenase (pLDH).[13]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][16]
-
Cell Seeding: Cancer cell lines (e.g., MiaPaCa-2, MDA-MB-231) are seeded in a 96-well plate and allowed to attach overnight.[17]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[17]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[11][16]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).[17]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Efficacy Testing in Murine Models
Animal models are crucial for evaluating the in vivo efficacy of drug candidates.[9][18]
-
Animal Model: Mice (e.g., BALB/c or Swiss albino) are infected with a rodent malaria parasite species like Plasmodium berghei or Plasmodium yoelii.[5][19] For anticancer studies, human tumor xenografts are established by implanting cancer cells into immunodeficient mice.
-
Drug Administration: The test compounds are administered to the infected or tumor-bearing mice, typically orally or intraperitoneally, at various doses for a defined period.[18]
-
Efficacy Assessment (Antimalarial): Parasitemia (the percentage of infected red blood cells) is monitored daily by examining blood smears. The efficacy is often expressed as the dose that causes a 50% (ED50) or 90% (ED90) reduction in parasitemia compared to untreated controls.[19]
-
Efficacy Assessment (Anticancer): Tumor volume is measured regularly. The efficacy is determined by the degree of tumor growth inhibition compared to the control group.
-
Toxicity Monitoring: The general health and body weight of the mice are monitored throughout the study to assess any potential toxicity of the compounds.
Visualizing the Mechanisms of Action
To better understand the biological processes targeted by these novel 4-aminoquinoline analogs, the following diagrams illustrate the key signaling pathways and experimental workflows.
Antimalarial Mechanism of 4-Aminoquinoline Analogs.
Anticancer Mechanism via HIF-1α Inhibition.
References
- 1. In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. themoonlight.io [themoonlight.io]
- 7. Heme Detoxification in the Malaria Parasite Plasmodium falciparum: A Time-Dependent Basal-Level Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 13. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT (Assay protocol [protocols.io]
- 17. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmv.org [mmv.org]
- 19. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 4-Amino-6-bromoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of standard spectroscopic techniques used to elucidate and confirm the molecular structure of 4-amino-6-bromoquinoline derivatives. These compounds are significant building blocks in medicinal chemistry, serving as precursors for various therapeutic agents, including antimalarial and anticancer drugs[1]. Accurate structural confirmation is a critical step in the drug discovery and development pipeline, ensuring the identity and purity of synthesized compounds.
This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. It includes comparative data tables, detailed experimental protocols, and a workflow visualization to guide researchers in their analytical processes.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the expected and experimentally observed spectroscopic data for a representative compound, N-phenyl-6-bromoquinolin-4-amine . This derivative serves as a practical example for interpreting the spectra of related structures.
Table 1: ¹H NMR Spectroscopic Data
The proton NMR spectrum provides information on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. The data below was obtained for N-phenyl-6-bromoquinolin-4-amine in DMSO-d₆ at 400 MHz[2].
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-N (Amine) | 9.32 | Singlet (s) | - |
| H-8 | 8.73 | Doublet (d) | 1.8 |
| H-2 | 8.48 | Doublet (d) | 5.5 |
| H-5, H-7 | 7.90 - 7.78 | Multiplet (m) | - |
| H-2', H-6' (Phenyl) | 7.45 | Triplet (t) | 7.6 |
| H-3', H-5' (Phenyl) | 7.38 | Doublet (d) | 7.9 |
| H-4' (Phenyl) | 7.23 - 7.16 | Multiplet (m) | - |
| H-3 | 6.94 | Doublet (d) | 5.5 |
Table 2: ¹³C NMR Spectroscopic Data
Carbon NMR is used to determine the number of non-equivalent carbon atoms and provides insight into their chemical environment and hybridization. The chemical shifts for N-phenyl-6-bromoquinolin-4-amine in DMSO at 151 MHz are presented below[2].
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4 | 150.7 |
| C-8a | 148.4 |
| C-2 | 146.8 |
| C-1' (Phenyl) | 140.3 |
| C-7 | 133.3 |
| C-5 | 130.8 |
| C-2', C-6' (Phenyl) | 130.0 |
| C-4a | 125.2 |
| C-3', C-5' (Phenyl) | 124.9 |
| C-4' (Phenyl) | 123.3 |
| C-8 | 121.2 |
| C-6 | 118.4 |
| C-3 | 102.3 |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry determines the molecular weight and can reveal the elemental composition of a compound. For this compound derivatives, the presence of a bromine atom results in a characteristic isotopic pattern (M, M+2) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes[3][4].
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M+H]⁺ | 299.30 | Molecular ion peak corresponding to the ⁷⁹Br isotope. |
| [M+2+H]⁺ | 301.22 | Molecular ion peak corresponding to the ⁸¹Br isotope, with an intensity ratio of approximately 1:1 relative to the [M+H]⁺ peak[2][4]. |
Table 4: Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending[5].
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Asymmetric & Symmetric Stretch | 3400 - 3250 (often two bands)[6] |
| C-H (Aromatic) | Stretch | 3100 - 3000[7] |
| C=N, C=C (Aromatic) | Stretch | 1620 - 1450[6] |
| N-H | Bend | 1650 - 1580[6] |
| C-N | Stretch | 1335 - 1250[6] |
| C-Br | Stretch | ~600 - 500 |
Experimental Workflows and Logical Relationships
The following diagram illustrates the typical workflow for the spectroscopic analysis and structural confirmation of a newly synthesized this compound derivative.
Caption: Workflow for Spectroscopic Structural Confirmation.
Experimental Protocols
The following are generalized protocols for acquiring high-quality spectroscopic data for this compound derivatives.
NMR Spectroscopy (¹H and ¹³C)
This protocol is adapted for a high-field NMR spectrometer (e.g., 400 MHz or higher)[8].
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. The higher amount for ¹³C is necessary due to the low natural abundance of the ¹³C isotope[8][9].
-
Select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the sample is fully soluble.
-
Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean vial before transferring it to a 5 mm NMR tube[6][8].
-
Use Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing[6].
-
-
Data Acquisition:
-
¹H NMR:
-
Pulse Program: Use a standard one-pulse sequence.
-
Spectral Width: Set to approximately 12-15 ppm.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient.
-
Relaxation Delay (D1): Use a delay of 1-5 seconds to ensure full proton relaxation[8].
-
-
¹³C NMR:
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (Free Induction Decay).
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the residual solvent peak or the internal TMS standard[6].
-
Mass Spectrometry (MS)
This protocol outlines a general procedure for analysis via electrospray ionization (ESI), common in UPLC-MS/MS systems[11].
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile/water.
-
The solvent should be compatible with the mobile phase if using liquid chromatography for sample introduction.
-
-
Instrument Setup:
-
Ionization Mode: Use positive electrospray ionization (ESI+) mode, as the amino group on the quinoline ring is readily protonated.
-
Mass Analyzer: Set the analyzer (e.g., quadrupole, time-of-flight) to scan a mass range appropriate for the expected molecular weight of the derivative.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system[3].
-
Acquire the full scan mass spectrum. Pay close attention to the molecular ion region to identify the characteristic 1:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ ions, which confirms the presence of one bromine atom[4].
-
Infrared (IR) Spectroscopy
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common method for solid and liquid samples.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., zinc selenide or diamond).
-
Ensure good contact between the sample and the crystal by applying pressure using the built-in clamp. No further preparation is typically needed.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected in the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis:
Conclusion
The structural confirmation of this compound derivatives relies on the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and elemental composition (notably the presence of bromine), and IR Spectroscopy verifies the existence of key functional groups. By comparing the experimental data from these methods against expected values, researchers can unequivocally confirm the structure of their synthesized compounds, a foundational requirement for advancing drug development and chemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. compoundchem.com [compoundchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. benchchem.com [benchchem.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxic effects of various 4-aminoquinoline derivatives against several cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in oncology and drug discovery. This document details the experimental protocols for key cytotoxicity assays and visualizes the underlying molecular pathways.
Comparative Cytotoxicity of 4-Aminoquinoline Derivatives
The cytotoxic potential of 4-aminoquinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. The following table summarizes the cytotoxic activity of several 4-aminoquinoline derivatives against various human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 / GI50 (µM) | Reference |
| Chloroquine (CQ) | MDA-MB-468 | 24.36 | [1] |
| MDA-MB-231 | 22.52 | [2] | |
| MCF-7 | 20.72 - 38.44 | [1][2] | |
| 184B5 (non-cancer) | 76.13 | [2] | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 1.41 | [2] |
| MDA-MB-231 | 4.50 | [2] | |
| MCF-7 | 1.98 | [2] | |
| N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 2.11 | [2] |
| MDA-MB-231 | 5.87 | [2] | |
| MCF-7 | 3.21 | [2] | |
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | MDA-MB-231 | 0.11 | [3] |
| Huh-7 | <2.03 | [3] | |
| MRC-5 (non-cancer) | >20 | [3] | |
| 7-tert-butyl-substituted quinoline derivative (65) | MCF-7 | 0.02 - 0.04 | [4] |
| MCF-10A (non-cancer) | >35 | [4] | |
| Quinoline-indole derivative (62) | HepG2, KB, HCT-8, MDA-MB-231, H22 | 0.002 - 0.011 | [4] |
| 4,5-diaryl-2-aminoimidazole derivative (59) | MCF-7 | 0.003 | [4] |
| HeLa | 0.010 | [4] | |
| Huh-7 | 0.335 | [4] | |
| MDA-MB-231 | 0.096 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced literature are provided below.
MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 4-aminoquinoline derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.
-
Collection of Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the generated formazan product at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH release, which is proportional to the number of lysed cells.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After treatment with the 4-aminoquinoline derivatives, harvest the cells (including both adherent and floating cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.
Visualizations
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathway for 4-aminoquinoline derivative-induced apoptosis.
Mechanism of Action
The cytotoxic effects of many 4-aminoquinoline derivatives are attributed to their ability to induce apoptosis in cancer cells. One of the proposed mechanisms involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to the activation of apoptotic processes.[5]
Furthermore, these compounds have been shown to modulate the expression and function of Bcl-2 family proteins.[6] This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation or activation of pro-apoptotic proteins such as Bax.[6][7] The activation of Bax leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm.[8][9] Cytosolic cytochrome c then triggers the activation of a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis, leading to the characteristic morphological and biochemical changes of programmed cell death.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Amino-6-bromoquinoline Analogs: A Comparative Guide
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position of the quinoline ring has been explored as a strategy to modulate the pharmacological profile of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-amino-6-bromoquinoline analogs, with a primary focus on their potent inhibitory activity against Receptor-Interacting Protein Kinase 2 (RIPK2), an important mediator in the innate immune response. While the anticancer and antimalarial potential of 4-aminoquinolines is well-established, specific SAR studies on a series of this compound analogs in these areas are less defined in the current literature.
Targeting RIPK2: A Key Player in Inflammatory Signaling
Receptor-interacting protein kinase 2 (RIPK2) is a crucial enzyme that mediates signal transduction from the pattern recognition receptors NOD1 and NOD2, which are involved in detecting bacterial peptidoglycans.[1][2] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in various inflammatory and autoimmune diseases. As such, RIPK2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.
A significant body of research has focused on the design and synthesis of 4-aminoquinoline-based derivatives as RIPK2 inhibitors. One particular study provides a detailed investigation into the SAR of this compound analogs, revealing key structural features that govern their inhibitory potency.[1]
Quantitative Analysis of RIPK2 Inhibition
The inhibitory activity of a series of this compound analogs against RIPK2 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | R Group (at 4-amino position) | C6-Substituent | RIPK2 IC50 (nM) |
| 1 | Phenyl | Bromine | >10000 |
| 2 | 3,4,5-Trimethoxyphenyl | Bromine | 15 ± 3.1 |
| 3 | Benzo[d]thiazol-5-yl | Bromine | 2.9 ± 0.5 |
| 4 | 1-Methyl-1H-indazol-5-yl | Bromine | 1.5 ± 0.2 |
| 5 | 1-Methyl-1H-benzo[d]imidazol-5-yl | Bromine | 11 ± 2.3 |
| 6 | Pyridin-4-yl | Pyridin-4-yl | 5.1 ± 1.6 |
| 7 | Benzo[d]thiazol-5-yl | Phenyl | 1.8 ± 0.3 |
| 8 | Benzo[d]thiazol-5-yl | 4-Fluorophenyl | 1.6 ± 0.4 |
| 9 | Benzo[d]thiazol-5-yl | Pyridin-3-yl | 1.5 ± 0.2 |
| 10 | Benzo[d]thiazol-5-yl | Pyrimidin-5-yl | 11 ± 1.9 |
Data extracted from a study by Xu et al. (2022).[1]
Structure-Activity Relationship Insights for RIPK2 Inhibition
The data reveals several key SAR trends for the this compound scaffold as a RIPK2 inhibitor:
-
The 4-Amino Substituent is Critical: A simple phenyl group at the 4-amino position (Compound 1 ) results in a complete loss of activity. In contrast, the introduction of more complex, heterocyclic moieties like benzo[d]thiazol-5-yl (Compound 3 ) and 1-methyl-1H-indazol-5-yl (Compound 4 ) leads to a dramatic increase in potency, with IC50 values in the low nanomolar range. This suggests that the nature of the substituent at the 4-amino position plays a crucial role in the binding affinity to the active site of RIPK2.
-
The 6-Bromo Position Allows for Modification: The bromine atom at the C6 position serves as a versatile handle for introducing further modifications via cross-coupling reactions. Replacing the bromine with various aryl and heteroaryl groups has a significant impact on activity. For instance, substituting the bromine with a pyridin-4-yl group (Compound 6 ) maintains potent inhibition.
-
Synergistic Effects of C4 and C6 Substitutions: The most potent compounds in the series feature optimized substituents at both the 4-amino and C6 positions. For example, compounds 7 , 8 , and 9 , which combine the favorable benzo[d]thiazol-5-yl group at the 4-amino position with different aryl and heteroaryl groups at C6, all exhibit IC50 values below 2 nM. This indicates a synergistic effect between the two positions in achieving high-affinity binding to RIPK2.
Broader Therapeutic Potential: Anticancer and Antimalarial Activities
While detailed SAR studies for this compound analogs in cancer and malaria are limited, the broader class of 4-aminoquinolines has been extensively investigated for these applications.
Anticancer Activity
Antimalarial Activity
The 4-aminoquinoline scaffold is famously represented by the antimalarial drug chloroquine. These compounds are known to interfere with the detoxification of heme in the malaria parasite's food vacuole.[5][6] While resistance to chloroquine is a significant issue, research into novel 4-aminoquinoline analogs continues in an effort to develop agents effective against resistant strains. The electronic and steric properties of substituents on the quinoline ring can influence the drug's accumulation in the parasite and its interaction with heme. The impact of a 6-bromo substituent in this context remains an area for further exploration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays discussed.
RIPK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[7]
-
Reaction Setup: A reaction mixture is prepared containing RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture.
-
Luminescence Detection: The newly synthesized ATP is consumed by luciferase, generating a luminescent signal that is proportional to the initial amount of ADP produced. The luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
In Vitro Antimalarial Assay (SYBR Green I-based Assay)
This assay measures the proliferation of Plasmodium falciparum parasites in red blood cells by quantifying the amount of parasite DNA.[10]
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human red blood cells in a suitable culture medium.
-
Drug Plate Preparation: The test compounds are serially diluted and added to a 96-well plate.
-
Parasite Incubation: The parasite culture is added to the wells of the drug plate and incubated for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2).
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by comparing the fluorescence in the treated wells to that of untreated controls.
Visualizing Key Relationships and Workflows
To better understand the concepts discussed, the following diagrams illustrate the RIPK2 signaling pathway, a general experimental workflow for SAR studies, and the logical relationship of the SAR findings.
Caption: The NOD1/NOD2-RIPK2 signaling pathway leading to inflammatory gene transcription.
Caption: A generalized workflow for the structure-activity relationship (SAR) study.
Caption: Logical relationship of key structural features for RIPK2 inhibition.
References
- 1. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. iddo.org [iddo.org]
New Frontiers in Antimalarial Drug Development: A Comparative Analysis of Novel 4-Aminoquinolines
For Immediate Release
In the ongoing battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous development of novel therapeutics. This guide provides a comprehensive benchmark of new 4-aminoquinoline antimalarials, comparing their performance against established drugs. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the fight against this devastating disease.
Executive Summary
The 4-aminoquinoline class of drugs has long been a cornerstone of antimalarial chemotherapy, with chloroquine (CQ) being a prominent member.[1][2] However, widespread resistance has significantly diminished its efficacy.[1][3] This has spurred the development of new 4-aminoquinoline analogues designed to overcome resistance mechanisms and, in the case of amodiaquine (AQ) analogues, to reduce toxicity.[1][2] These next-generation compounds largely retain the core mechanism of action of their predecessors: the inhibition of heme detoxification within the parasite's digestive vacuole.[4][5] This guide presents a comparative analysis of the in vitro and in vivo efficacy of these novel agents against both drug-sensitive and drug-resistant parasite strains, alongside detailed experimental protocols and a deeper look into the targeted biological pathway.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the in vitro potency of new 4-aminoquinoline compounds compared to standard antimalarial drugs against various strains of P. falciparum. The 50% inhibitory concentration (IC50) is a measure of a drug's potency, with lower values indicating higher activity.
Table 1: In Vitro Activity of New 4-Aminoquinolines against Chloroquine-Sensitive P. falciparum Strains
| Compound/Drug | P. falciparum Strain | IC50 (nM) | Reference Compound | IC50 (nM) |
| New 4-Aminoquinolines | Existing Drugs | |||
| Compound 18 | 3D7 | Low nanomolar range | Chloroquine | < 12 |
| Compound 4 | 3D7 | Low nanomolar range | Amodiaquine | Comparable to new compounds |
| TDR 58845 | 3D7 | < 12 | ||
| TDR 58846 | D6 | < 12 | ||
| Compound 3e | 3D7 | >36-fold more active than CQ |
Data compiled from multiple sources, including references[1][6][7].
Table 2: In Vitro Activity of New 4-Aminoquinolines against Chloroquine-Resistant P. falciparum Strains
| Compound/Drug | P. falciparum Strain | IC50 (nM) | Reference Compound | IC50 (nM) |
| New 4-Aminoquinolines | Existing Drugs | |||
| Compound 18 | W2 | 5.6 | Chloroquine | 382 |
| Compound 4 | W2 | 17.3 | Amodiaquine | Potent, but with toxicity concerns |
| TDR 58845 | W2 | 89.8 | ||
| TDR 58846 | W2 | - | ||
| Compound 3e | K1 | 1.0 |
Data compiled from multiple sources, including references[1][6][7].
Table 3: In Vivo Efficacy of Selected New 4-Aminoquinolines in Murine Models
| Compound | Animal Model | Plasmodium Species | Dosage (mg/kg/day) | Parasitemia Suppression (%) | Mean Survival Time (Days) | Reference Compound (Dosage) | Reference Compound Suppression (%) |
| TDR 58845 | BALB/c Mice | P. berghei | 40 | Cure | >30 | Chloroquine (Not curative at 160mg/kg/day) | - |
| TDR 58846 | BALB/c Mice | P. berghei | 40 | Cure | >30 | ||
| Compound 3d | C57/BL6 Mice | P. berghei ANKA | 20 | 44.5 | - | Chloroquine (15) | 90.6 |
Data compiled from references[6][7]. Note that direct comparison of suppression percentages requires consideration of the different dosages used.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and the methods used to assess these new compounds, the following diagrams illustrate the heme detoxification pathway and a standard in vitro experimental workflow.
The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin formation.[4][5] During its intraerythrocytic stage, the malaria parasite digests large amounts of the host's hemoglobin in its acidic digestive vacuole.[8][9] This process, mediated by proteases like plasmepsins and falcipains, releases toxic free heme.[8][10] To protect itself, the parasite rapidly converts this heme into an inert, crystalline substance called hemozoin through a process of biocrystallization, which is thought to be facilitated by lipids and proteins such as Heme Detoxification Protein (HDP).[10][11][12] 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole and are thought to interfere with hemozoin formation by capping the growing crystal surface.[4][13] This leads to a buildup of toxic free heme, ultimately killing the parasite.[5]
References
- 1. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein complex directs hemoglobin-to-hemozoin formation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemozoin - Wikipedia [en.wikipedia.org]
- 12. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 13. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Amino-6-bromoquinoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Amino-6-bromoquinoline, a halogenated quinoline. Adherence to these protocols is crucial for minimizing risks and maintaining compliance with regulatory standards.
The disposal of this compound, as with other halogenated organic compounds, necessitates careful handling due to its potential hazards. This chemical should never be disposed of down the drain or mixed with regular trash. The standard and required method for disposal is through a licensed professional waste disposal service, which will typically employ incineration to ensure the complete destruction of the compound.
Immediate Safety Precautions
Before beginning any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound for disposal purposes should be conducted in a well-ventilated area, ideally within a chemical fume hood. Furthermore, an eyewash station and a safety shower must be readily accessible.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected for integrity before use. | To prevent skin contact with the chemical. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from potential splashes or dust. |
| Skin and Body Protection | A laboratory coat must be worn. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | To prevent the inhalation of chemical particles. |
Step-by-Step Disposal Protocol
The proper segregation and collection of chemical waste are foundational to safe disposal practices. These steps will guide the user in correctly preparing this compound for final disposal.
1. Waste Segregation and Collection:
-
Designate a Specific Waste Container: Utilize a dedicated and clearly labeled container for this compound waste. This container must be constructed from a material compatible with the chemical and feature a secure, leak-proof lid.
-
Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste.[1][2][3] It is imperative not to mix it with non-halogenated chemical waste to prevent dangerous reactions and to ensure compliant disposal.[1]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid waste contaminated with this compound, such as used gloves, weigh boats, and contaminated paper towels, in a designated hazardous waste container.[4]
-
Liquid Waste: Any unused solutions or rinsates containing the compound should be collected in a separate, sealed, and clearly labeled container for halogenated liquid waste.
-
2. Storage of Chemical Waste:
-
Labeling: The waste container must be unequivocally labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be located at or near the point of generation.
-
Secondary Containment: To mitigate the risk of spills, the primary waste container should be placed within a secondary containment bin.[2]
-
Container Integrity: The waste container must be kept securely closed at all times, except when waste is actively being added.[1][2]
3. Arranging for Final Disposal:
-
Licensed Waste Disposal Service: The collected waste must be turned over to a licensed and approved hazardous waste disposal company.[4][5] These companies are equipped to handle and dispose of such chemicals in accordance with all relevant regulations.
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.
4. Decontamination of Empty Containers:
-
An empty container that previously held this compound must be thoroughly decontaminated before it can be considered for disposal as regular trash.
-
Triple Rinsing: A common and effective method is to triple rinse the container with a suitable solvent that can dissolve the compound. The rinsate from this process is also considered hazardous and must be collected and disposed of as halogenated organic liquid waste.[4]
-
Final Disposal: Once properly decontaminated, the container can be disposed of in the regular trash. However, it is always best to consult your institution's Environmental Health and Safety (EHS) guidelines for specific local regulations.[2]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Amino-6-bromoquinoline
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 4-Amino-6-bromoquinoline, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the chemical's acute oral toxicity and potential for serious eye irritation.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic if swallowed and causes serious eye irritation. The GHS signal word for this compound is "Danger". Appropriate PPE is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[1] For extended contact, consider Silver Shield gloves underneath nitrile gloves.[1] | Provides protection against incidental contact. Double gloving offers additional security against potential tearing or permeation.[1] |
| Eye and Face Protection | Chemical safety goggles are required.[2] A face shield should be worn over safety goggles, especially when handling larger quantities or when there is a risk of splashing.[1][3] | Protects against splashes and airborne particles that could cause serious eye irritation.[2] |
| Body Protection | A fire-resistant lab coat is recommended.[3][4] Ensure it is fully buttoned with sleeves rolled down. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a certified chemical fume hood or if there is a potential for aerosolization.[3] | Prevents inhalation of the solid particulate, which is a potential route of exposure. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[1][2] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
1. Preparation and Pre-Handling Check:
- Ensure the chemical fume hood is functioning correctly.
- Verify that a safety shower and eyewash station are accessible and unobstructed.[5]
- Gather all necessary equipment and reagents before introducing the chemical to the work area.
- Don all required PPE as specified in Table 1.
2. Weighing and Transfer:
- Handle this compound as a solid.
- To minimize the creation of dust, use a spatula to carefully transfer the solid from its primary container to a tared weigh boat or secondary container.
- Avoid pouring the solid directly, as this can generate airborne particles.
- Close the primary container immediately after dispensing.
3. In Case of Exposure:
- If Swallowed: Immediately call a poison control center or doctor. Do not induce vomiting.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
- If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
- If Inhaled: Move the individual to fresh air. Seek medical attention if breathing becomes difficult.
4. Post-Handling:
- Decontaminate all surfaces and equipment that may have come into contact with the chemical.
- Remove PPE in the correct order to avoid cross-contamination, disposing of gloves and any other disposable items in the appropriate waste stream.
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance.
1. Waste Segregation:
- This compound waste is classified as halogenated organic waste.[5]
- Designate a specific, clearly labeled, and sealed waste container for all solid waste contaminated with this chemical, including disposable PPE, weigh boats, and paper towels.
- Contaminated sharps should be placed in a designated sharps container.
2. Container Management:
- Keep the halogenated waste container closed when not in use.
- Store the waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.
3. Final Disposal:
- Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[5]
- Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5] The typical method of destruction is incineration.[5]
4. Decontamination of Empty Containers:
- Empty containers that held this compound must be decontaminated before disposal.
- Rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste.[5]
- After decontamination, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[5]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
